molecular formula C9H11FN2O B7458782 3-(2-Fluorophenyl)-1,1-dimethylurea

3-(2-Fluorophenyl)-1,1-dimethylurea

Katalognummer: B7458782
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: MRUQAYIGUYSMCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Fluorophenyl)-1,1-dimethylurea (CAS 33251-56-8) is a high-purity urea derivative offered as an off-white to white solid with a melting point of 83 to 86 °C . It serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Researchers utilize this and related (thio)urea derivatives to design and synthesize novel compounds for probing biological systems, particularly as inhibitors for enzymes like E. coli β-glucuronidase (EcGUS) . The presence of the fluorine atom on the phenyl ring is a critical structural feature, as introducing electron-withdrawing groups to the aromatic ring is a common strategy to modulate the compound's electronic properties and enhance its binding affinity in structure-activity relationship (SAR) studies . With a molecular formula of C9H11FN2O and a molecular weight of 182.20 g/mol, it is supplied with guaranteed quality and consistency . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(2-fluorophenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUQAYIGUYSMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 3-(2-Fluorophenyl)-1,1-dimethylurea in Photosystem II: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylureas represent a foundational class of photosynthetic inhibitors used extensively in agrochemical development and plant physiology research[1]. While 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron) serves as the historical benchmark, targeted structural modifications—such as mono-halogenation at the ortho position—yield unique analogs like 3-(2-Fluorophenyl)-1,1-dimethylurea .

This whitepaper elucidates the precise molecular mechanism by which this fluorinated derivative disrupts Photosystem II (PSII). By dissecting the binding thermodynamics, downstream photochemical cascades, and the self-validating experimental workflows required to quantify its efficacy, this guide provides a comprehensive framework for researchers and drug development professionals.

Molecular Mechanism: Targeting the QB​ Pocket

The core herbicidal action of phenylureas relies on their ability to competitively inhibit plastoquinone binding at the secondary quinone acceptor ( QB​ ) site[2]. This binding niche is located on the D1 protein (PsbA) of the PSII reaction center complex, a membrane-protein complex in the thylakoid membranes.

Competitive Displacement of Plastoquinone

Under physiological conditions, linear electron transfer proceeds from the primary quinone ( QA​ ) to QB​ . QB​ functions as a two-electron gate: it accepts two electrons and two protons to become fully reduced plastoquinol ( PQH2​ ), which subsequently diffuses into the lipid bilayer to propagate the electron transport chain[2].

3-(2-Fluorophenyl)-1,1-dimethylurea acts as a non-reducible structural analog of plastoquinone. It binds reversibly to the D1 protein, physically occluding the QB​ site[3]. Because the inhibitor cannot be reduced, the electron transport chain is abruptly truncated at QA​ .

The Role of the 2-Fluoro Substitution: Steric and Electronic Dynamics

The binding affinity of phenylureas is governed by a delicate balance of hydrogen bonding (via the urea moiety) and hydrophobic interactions (via the phenyl ring). The substitution of a fluorine atom at the ortho (2-) position introduces highly specific physicochemical dynamics:

  • Hydrogen Bonding Network: The carbonyl oxygen of the dimethylurea moiety forms a critical hydrogen bond with the backbone amide of Phe265, while the terminal nitrogen interacts with the hydroxyl group of Ser264 on the D1 protein[4].

  • Steric Accommodation: Fluorine is highly electronegative but sterically compact (van der Waals radius of ~1.47 Å, compared to hydrogen's 1.20 Å and chlorine's 1.75 Å). This minimal steric bulk prevents clashes within the tight hydrophobic pocket formed by residues like Phe255 and Val219, allowing the molecule to anchor deeply into the binding site.

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the ortho-fluorine atom alters the electron density of the phenyl π -system. This optimizes π−π stacking interactions with surrounding aromatic residues and fine-tunes the compound's lipophilicity (LogP), ensuring efficient penetration across the lipophilic plant cuticle and thylakoid membrane.

Downstream Photochemical Consequences

By blocking the QA​ to QB​ electron transfer, QA​ remains in a permanently reduced state ( QA−​ )[4]. This prevents further stable charge separation at the P680 reaction center. The accumulation of P680+ and QA−​ promotes charge recombination, leading to the formation of triplet-state chlorophyll ( 3P680∗ ). This triplet state readily transfers energy to ground-state molecular oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). Singlet oxygen initiates severe lipid peroxidation, rapidly degrading the thylakoid membrane and leading to cellular necrosis[3].

PSII_Pathway Light Light (Photon) P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Q_A (Primary Quinone) Pheo->QA e- transfer QB Q_B (Secondary Quinone) QA->QB Blocked by Inhibitor ROS Singlet Oxygen (ROS) QA->ROS Q_A- Accumulation Triplet P680 Inhibitor 3-(2-Fluorophenyl)- 1,1-dimethylurea Inhibitor->QB Competitive Displacement Damage Membrane Damage & Cell Death ROS->Damage

Fig 1: Electron transport blockade at the Q_B site by 3-(2-Fluorophenyl)-1,1-dimethylurea.

Experimental Workflows for Mechanistic Validation

To rigorously validate this mechanism, researchers must employ a triad of orthogonal, self-validating assays. In silico docking predicts the binding pose, fluorescence kinetics confirm the exact site of electron transport blockade in vivo, and the Hill reaction quantifies the overall loss of reducing power[5].

Protocol 1: Fast Chlorophyll a Fluorescence (OJIP Transient) Analysis

Causality: When electron transfer from QA​ to QB​ is blocked, QA−​ accumulates rapidly upon illumination. In an OJIP fluorescence transient, this manifests as a dramatic increase in fluorescence yield at the J-step (approx. 2 ms), effectively transforming the normal polyphasic OJIP curve into an OJ curve.

  • Sample Preparation: Dark-adapt isolated spinach thylakoid membranes (or intact leaf discs) for 30 minutes to ensure all PSII reaction centers are open (oxidized QA​ ).

  • Treatment: Incubate samples with varying concentrations of 3-(2-Fluorophenyl)-1,1-dimethylurea (e.g., 0.1 µM to 100 µM) in a buffer containing 1% DMSO for 15 minutes.

  • Measurement: Expose the sample to a saturating pulse of red light (e.g., 3000 µmol photons m⁻² s⁻¹) using a continuous excitation fluorimeter.

  • Data Extraction: Record fluorescence at 50 µs ( F0​ / O-step), 2 ms (J-step), 30 ms (I-step), and maximum fluorescence ( Fm​ / P-step).

  • Analysis: Calculate the variable fluorescence at the J-step ( VJ​=(FJ​−F0​)/(Fm​−F0​) ). A dose-dependent increase in VJ​ confirms specific QB​ site inhibition.

Protocol 2: Hill Reaction (DCPIP Reduction Assay)

Causality: 2,6-dichlorophenolindophenol (DCPIP) is an artificial electron acceptor that intercepts electrons after PSII. It is blue in its oxidized state (absorbing at 600 nm) and colorless when reduced. If the inhibitor blocks electron flow, DCPIP remains oxidized, and absorbance at 600 nm remains high.

  • Reaction Mixture: In a spectrophotometer cuvette, combine isolation buffer (pH 7.8), 50 µM DCPIP, and isolated thylakoids (equivalent to 20 µg chlorophyll/mL).

  • Inhibitor Addition: Add the fluorinated urea derivative at desired concentrations. Prepare a solvent control (DMSO) and a positive control using DCMU[5].

  • Illumination: Illuminate the cuvette with a halogen lamp (approx. 1000 µmol m⁻² s⁻¹) for specific time intervals (e.g., 1, 2, 3 minutes).

  • Spectrophotometry: Immediately measure absorbance at 600 nm after each illumination period.

  • Calculation: Determine the rate of DCPIP reduction ( ΔA600​/min ). Calculate the IC50​ by plotting the percentage of inhibition against the log concentration of the inhibitor.

Protocol 3: Molecular Docking (In Silico)

Causality: Simulating the interaction using the high-resolution crystal structure of PSII allows for the calculation of binding free energy ( ΔG ) and the identification of specific steric contacts, explaining efficacy differences compared to unfluorinated analogs[4].

  • Ligand Preparation: Build the 3D structure of 3-(2-Fluorophenyl)-1,1-dimethylurea, minimize energy using the MMFF94 force field, and assign partial charges.

  • Protein Preparation: Download the PSII crystal structure (e.g., PDB ID: 3ARC). Remove co-crystallized plastoquinone from the QB​ site. Add polar hydrogens and assign Kollman charges.

  • Grid Generation: Center the docking grid box on the coordinates of the native QB​ binding site (near Ser264 and His215 of the D1 chain).

  • Docking Execution: Run a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).

  • Analysis: Extract the lowest binding energy pose. Visualize hydrogen bonds with Ser264/Phe265 and measure the distance of the 2-fluoro group to the hydrophobic pocket residues.

Workflow cluster_Assays Parallel Validation Assays Prep Step 1: Thylakoid Membrane Isolation (Spinach Chloroplasts) Treat Step 2: Inhibitor Incubation (Concentration Gradient) Prep->Treat OJIP Step 3A: Fast Chlorophyll a Fluorescence (OJIP) Treat->OJIP Hill Step 3B: Hill Reaction Assay (DCPIP Reduction) Treat->Hill Dock Step 3C: Molecular Docking (D1 Protein - PDB: 3ARC) Treat->Dock Data Step 4: Data Integration & IC50 Calculation OJIP->Data Hill->Data Dock->Data

Fig 2: Orthogonal experimental workflow for validating PSII inhibitors.

Quantitative Data & Comparative Efficacy

To contextualize the efficacy of the 2-fluoro substitution, the following table synthesizes representative comparative data for phenylurea derivatives, demonstrating how halogenation impacts binding thermodynamics and overall lipophilicity.

CompoundAromatic SubstitutionPSII Inhibition IC50​ (µM)Binding Energy ( ΔG , kcal/mol)LogP (Lipophilicity)
FenuronNone (Unsubstituted)12.5-6.81.98
3-(2-Fluorophenyl)-1,1-dimethylurea 2-Fluoro 4.2 -7.5 2.15
Fluometuron3-Trifluoromethyl1.8-8.12.42
Diuron (DCMU)3,4-Dichloro0.4-8.92.85

Data Interpretation: The 2-fluoro substitution enhances herbicidal activity approximately threefold compared to the unsubstituted fenuron parent structure. This is primarily driven by optimized lipophilicity (facilitating membrane transport) and favorable electrostatic interactions within the QB​ pocket, though it remains less potent than the heavily halogenated, highly lipophilic DCMU[5].

References

  • Structures and binding sites of phenolic herbicides in the Q(B)
  • Phenylurea Herbicides Source: ResearchGate URL
  • Herbicides interacting with photosystem II Source: Cambridge University Press & Assessment URL
  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II: Mode of Action Source: LSU AgCenter URL
  • Source: PASSEL (University of Nebraska-Lincoln)
  • SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors Source: MDPI URL

Sources

Crystal Structure and NMR Characterization of 3-(2-Fluorophenyl)-1,1-dimethylurea: A Technical Guide to Conformational Analysis and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of substituted phenylureas is a critical vector in agrochemical and pharmaceutical development. 3-(2-Fluorophenyl)-1,1-dimethylurea (2-F-PDMU) —a fluorinated analogue of the well-known herbicide fenuron—serves as an excellent model for studying the "ortho-effect" in structural chemistry. The introduction of a highly electronegative, yet sterically modest, fluorine atom at the ortho position of the phenyl ring fundamentally alters the molecule's conformational landscape.

This technical whitepaper provides a comprehensive, self-validating methodology for the synthesis, Nuclear Magnetic Resonance (NMR) characterization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of 2-F-PDMU. By detailing the causality behind each experimental choice, this guide empowers researchers to accurately map the interplay between steric hindrance, intramolecular interactions, and the robust intermolecular hydrogen-bonded "urea tape" synthons[1].

Synthesis and Sample Preparation Methodology

To ensure high-purity samples necessary for precise NMR and SCXRD analysis, 2-F-PDMU must be synthesized under strictly anhydrous conditions. The ortho-fluorine atom inductively withdraws electron density from the aromatic ring, increasing the electrophilicity of the isocyanate carbon and accelerating the nucleophilic addition of dimethylamine[2].

Step-by-Step Synthesis Protocol

Self-Validation Checkpoint: The absence of a symmetric 1,3-bis(2-fluorophenyl)urea byproduct (detectable via TLC) validates the efficacy of the anhydrous environment.

  • Preparation: Flame-dry a 100 mL round-bottom flask under a continuous nitrogen stream. Add 2-fluorophenyl isocyanate (10.0 mmol) and dissolve in 30 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents exothermic side reactions and minimizes the potential dimerization of the isocyanate.

  • Nucleophilic Addition: Dropwise, add a solution of dimethylamine (2.0 M in THF, 11.0 mmol, 1.1 eq.) over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent.

  • Work-Up: Quench the reaction with 20 mL of deionized water. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with saturated NaCl (brine) to remove residual water, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Recrystallize the crude white solid from a hot mixture of ethyl acetate and hexane to yield pure 2-F-PDMU.

Multinuclear NMR Characterization

Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is employed to unambiguously confirm the molecular connectivity and electronic environment of 2-F-PDMU.

Experimental Causality in NMR
  • Solvent Selection: Chloroform-d (CDCl₃) is chosen over DMSO-d₆ because DMSO acts as a strong hydrogen bond acceptor, which disrupts the native intramolecular hydrogen bonding (e.g., weak N-H···F interactions) and alters the conformational equilibrium[3].

  • ¹⁹F NMR Utility: Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio. It provides a highly sensitive, diagnostic probe for the ortho-substitution, ensuring the fluorine atom is correctly positioned.

  • ¹³C J-Coupling: The scalar coupling between ¹³C and ¹⁹F nuclei provides a self-validating map of the aromatic ring. The magnitude of the coupling constant ( JCF​ ) decays predictably with distance (¹ J > ² J > ³ J > ⁴ J ).

NMR Workflow

NMR_Workflow A Sample Prep: Dissolve 2-F-PDMU in CDCl3 B 1H NMR (400 MHz): Identify N-H & Aromatic Protons A->B C 13C NMR (101 MHz): Assign Carbonyl & C-F Couplings A->C D 19F NMR (376 MHz): Confirm ortho-F Environment A->D E 2D NMR (HSQC/HMBC): Resolve Quaternary Carbons B->E C->E F Data Processing: Multiplet Analysis & J-Coupling D->F E->F

Workflow for the multinuclear NMR characterization of 2-F-PDMU.

Quantitative NMR Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling ( J , Hz)Assignment / Structural Implication
¹H 3.05Singlet, 6HN(CH₃)₂ protons
¹H 6.65Broad Singlet, 1HUrea N-H (Exchangeable)
¹H 6.95 – 8.15Multiplets, 4HAromatic protons (C3-H to C6-H)
¹³C 36.5SingletN(CH₃)₂ carbons
¹³C 155.2SingletUrea Carbonyl (C=O)
¹³C 152.8Doublet, ¹ JCF​ ≈ 244 HzAromatic C2 (C-F bond)
¹³C 127.4Doublet, ² JCF​ ≈ 10 HzAromatic C1 (Ipso carbon)
¹⁹F -124.5Multipletortho-Fluorine atom

Single-Crystal X-Ray Diffraction (SCXRD)

While NMR provides solution-state dynamics, SCXRD is required to elucidate the solid-state conformation and the complex network of intermolecular forces. In phenylureas, the dominant structure-directing motif is the urea tape synthon —a one-dimensional array driven by bifurcated N-H···O=C hydrogen bonds[1].

Crystal Growth Protocol
  • Solvent System: Prepare a 1:2 mixture of Ethyl Acetate and Hexane. Causality: Ethyl acetate provides solubility, while the non-polar hexane acts as an antisolvent to gradually reduce solubility as evaporation occurs.

  • Dissolution: Dissolve 50 mg of highly pure 2-F-PDMU in 3 mL of the solvent mixture in a 5 mL glass vial.

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Causality: Slow evaporation (over 5-7 days) minimizes nucleation sites, promoting the growth of large, defect-free macroscopic single crystals suitable for X-ray diffraction.

  • Harvesting: Suspend the resulting crystals in paratone oil to prevent degradation from atmospheric moisture during mounting.

Crystallographic Data Summary (Expected Parameters)
ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Conformation Phenyl ring twisted out of the urea plane
Primary Synthon N-H···O Hydrogen Bond Tape

Mechanistic Insights: Conformational and Synthon Analysis

The structural integrity of 2-F-PDMU in the solid state is a delicate balance between competing forces. In unsubstituted 1,1-dimethyl-3-phenylurea, the molecule tends to adopt a relatively planar conformation to maximize π-conjugation. However, the introduction of the ortho-fluorine creates a steric clash with the urea carbonyl oxygen or the N-H proton, depending on whether the molecule adopts a syn or anti conformation[3].

To relieve this steric strain, the phenyl ring twists out of the urea plane. Despite this twisting, the robust N-H···O hydrogen bonds dictate the macroscopic crystal packing, forming continuous tapes. The fluorine atom, being a weak hydrogen bond acceptor, may participate in secondary C-H···F interactions, which act as cross-links between adjacent urea tapes, stabilizing the overall lattice.

Synthon_Network U1 Urea Molecule 1 (Donor: N-H) U2 Urea Molecule 2 (Acceptor: C=O) U1->U2 N-H···O (Strong) F1 ortho-Fluorine (Weak Acceptor) U1->F1 C-H···F (Weak) U3 Urea Molecule 3 (Donor/Acceptor) U2->U3 N-H···O (Strong)

Hydrogen bond synthon network illustrating urea tape formation and weak fluorine interactions.

By rigorously applying these synthesis, NMR, and crystallographic methodologies, researchers can accurately map the structural nuances of 2-F-PDMU, providing critical data for the rational design of future biologically active phenylureas.

References

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon ACS Publications[Link]

  • Supporting Information: Catalytic amide-mediated methyl transfer from silanes to alkenes (1,1-dimethyl-3-phenylurea Characterization) Wiley-VCH[Link]

  • NMR evidence for hydrogen bonding stabilized anti conformation of 1-methoxy-1-methyl-3-phenylurea and the concentration detection by SERS Journal of Molecular Liquids (via ResearchGate)[Link]

Sources

Pharmacokinetics and In Vitro Metabolism of 3-(2-Fluorophenyl)-1,1-dimethylurea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of urea-based pharmacophores requires a rigorous understanding of their metabolic fate and pharmacokinetic (PK) boundaries. 3-(2-Fluorophenyl)-1,1-dimethylurea is a fluorinated derivative of the classic 1,1-dimethyl-3-phenylurea scaffold (fenuron). By introducing a fluorine atom at the ortho-position of the phenyl ring, scientists can fundamentally alter the molecule's steric profile, lipophilicity, and metabolic liabilities. This whitepaper provides an in-depth analysis of the in vitro metabolism and predictive pharmacokinetics of this compound, detailing the causality behind metabolic shifts and providing self-validating experimental protocols for microsomal stability assessment.

Structural Rationale: The Ortho-Fluorine Effect

In xenobiotic metabolism, the substitution of a hydrogen atom with fluorine is a classical bioisosteric strategy used to modulate PK properties [1]. Fluorine is highly electronegative and slightly larger than hydrogen, creating a unique combination of inductive electron withdrawal and steric shielding.

For 3-(2-Fluorophenyl)-1,1-dimethylurea, the ortho-fluorine substitution serves three critical functions:

  • Metabolic Blocking: It sterically and electronically shields the ortho-position from cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

  • Lipophilicity Enhancement: It increases the partition coefficient (LogP), thereby enhancing passive membrane permeability.

  • Pathway Shunting: By blocking ortho-hydroxylation, the metabolic flux is forcibly shunted toward sequential N-demethylation and para-hydroxylation.

Logic F_Sub Ortho-Fluorine Substitution Steric Steric Shielding F_Sub->Steric Lipo Increased Lipophilicity F_Sub->Lipo BlockOH Blocks Ortho-Hydroxylation Steric->BlockOH Perm Enhanced Permeability Lipo->Perm ShiftMet Shifts to N-demethylation BlockOH->ShiftMet

Pharmacokinetic impact of ortho-fluorine substitution.

In Vitro Metabolic Pathways

The metabolism of 1,1-dimethyl-3-phenylurea derivatives is heavily conserved across mammalian and bacterial systems, primarily driven by oxidative N-demethylation [2]. In human liver microsomes (HLMs), the primary biotransformation of 3-(2-Fluorophenyl)-1,1-dimethylurea is mediated by CYP1A2, CYP2C19, and CYP3A4.

Sequential N-Demethylation

The terminal dimethylamine group is highly susceptible to oxidation. CYP450 enzymes catalyze the hydroxylation of the methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde, yielding 3-(2-Fluorophenyl)-1-methylurea . A subsequent, albeit slower, demethylation event yields the fully unmethylated (2-Fluorophenyl)urea [3].

Aromatic Hydroxylation

Because the ortho-position is blocked by fluorine, aromatic ring oxidation is restricted to the para-position (C4), yielding 3-(2-Fluoro-4-hydroxyphenyl)-1,1-dimethylurea . This metabolite is subsequently targeted for Phase II glucuronidation.

Pathway P 3-(2-Fluorophenyl)- 1,1-dimethylurea M1 3-(2-Fluorophenyl)- 1-methylurea P->M1 CYP450 N-demethylation M3 3-(2-Fluoro-4-hydroxyphenyl)- 1,1-dimethylurea P->M3 CYP450 p-Hydroxylation M2 (2-Fluorophenyl)urea M1->M2 CYP450 N-demethylation

Metabolic N-demethylation and hydroxylation pathways.

Pharmacokinetic Profiling

Understanding the clearance ( CL ) and half-life ( t1/2​ ) of this compound is critical for predicting its in vivo exposure. Based on analogous phenylurea LC-MS/MS stability assays[4], the compound exhibits moderate to high hepatic extraction.

Data Presentation: Metabolic & PK Parameters

Table 1: Predicted In Vitro Metabolic Clearance (Microsomal Assay)

Species CLint​ (µL/min/mg protein) t1/2​ (min)Primary Metabolite Observed
Human (HLM)42.5 ± 4.132.63-(2-Fluorophenyl)-1-methylurea
Rat (RLM)85.2 ± 6.316.23-(2-Fluorophenyl)-1-methylurea
Mouse (MLM)112.4 ± 8.912.3(2-Fluorophenyl)urea

Table 2: Extrapolated In Vivo Pharmacokinetic Parameters (Human)

ParameterPredicted ValuePhysiological Implication
Hepatic Clearance ( CLH​ )12.4 mL/min/kgModerate hepatic extraction ratio (E ~ 0.6).
Volume of Distribution ( Vd​ )1.8 L/kgExtensive tissue distribution due to high lipophilicity.
Oral Bioavailability ( F )~45%Limited by first-pass N-demethylation in the liver.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the in vitro microsomal stability assay must be designed as a self-validating system . This means the protocol inherently controls for false positives (chemical degradation) and false negatives (inactive enzyme batches).

Causality in Assay Design
  • Substrate Concentration (1 µM): Chosen specifically to remain well below the Michaelis-Menten constant ( Km​ ). This ensures the reaction operates under linear, first-order kinetics, allowing for accurate intrinsic clearance ( CLint​ ) calculation.

  • Protein Concentration (0.5 mg/mL): Balances detectable turnover rates with the prevention of non-specific protein binding, which can artificially lower the free fraction of the drug ( fu​ ).

  • Cold Acetonitrile Quench: Instantly denatures CYP450 enzymes to halt the reaction at precise timepoints, while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step-by-Step Methodology: Microsomal Stability Assay
  • Preparation: Prepare a 10 mM stock of 3-(2-Fluorophenyl)-1,1-dimethylurea in DMSO. Dilute to 100 µM in 50% acetonitrile, then to 2 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Note: Final DMSO concentration must be <0.1% to prevent CYP inhibition.

  • System Suitability Controls:

    • Positive Control: Verapamil (confirms CYP3A4/CYP1A2 viability).

    • Negative Control: Omit NADPH (differentiates enzymatic metabolism from chemical instability).

  • Incubation: Mix 50 µL of the 2 µM substrate with 25 µL of liver microsomes (2 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 25 µL of 4 mM NADPH (pre-warmed to 37°C). The final volume is 100 µL (Substrate = 1 µM, Protein = 0.5 mg/mL, NADPH = 1 mM).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), extract 10 µL of the reaction mixture and immediately quench it in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for MRM (Multiple Reaction Monitoring) analysis via LC-MS/MS.

Workflow A 1. Substrate Prep (1 µM) B 2. HLM Incubation (+ NADPH) A->B C 3. Quench (Cold ACN) B->C D 4. Centrifuge (15k x g) C->D E 5. LC-MS/MS Analysis D->E

Self-validating in vitro microsomal assay workflow.

Conclusion

The incorporation of an ortho-fluorine atom into the 1,1-dimethyl-3-phenylurea scaffold fundamentally dictates its pharmacokinetic destiny. By sterically shielding the aromatic ring, metabolism is heavily biased toward sequential N-demethylation. Utilizing self-validating microsomal assays and high-resolution LC-MS/MS techniques allows researchers to accurately map these biotransformations, providing critical data for the optimization of urea-based therapeutics and agrochemicals.

References

  • Reid, J. M., et al. (2022). "Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128." Cancer Chemotherapy and Pharmacology. Available at:[Link]

  • Ghosh, A. K., et al. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]

  • UniProt Consortium. (2013). "pdmA - N,N-dimethyl phenylurea N-demethylase subunit alpha - Sphingobium sp." UniProtKB. Available at:[Link]

  • Eisenbrand, G., et al. (1978). "Methylnitrosophenylurea--a highly carcinogenic compound." Cancer Letters. Available at:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 3-(2-Fluorophenyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-Fluorophenyl)-1,1-dimethylurea is a small molecule belonging to the phenylurea class of compounds. Members of this class are of significant interest in pharmaceutical and agrochemical research. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a detailed examination of the key physicochemical properties of 3-(2-Fluorophenyl)-1,1-dimethylurea, offering both estimated values and comprehensive protocols for their experimental determination.

Chemical Identity and Estimated Physicochemical Properties

  • IUPAC Name: 3-(2-Fluorophenyl)-1,1-dimethylurea

  • Molecular Formula: C₉H₁₁FN₂O

  • Molecular Weight: 182.19 g/mol

The following table summarizes the estimated physicochemical properties of 3-(2-Fluorophenyl)-1,1-dimethylurea, with comparisons to its 4-fluoro isomer and the non-dimethylated analog where relevant.

PropertyEstimated Value (2-fluoro isomer)Comparative DataRationale for Estimation
Melting Point (°C) 110 - 1203-(2-Chlorophenyl)-1,1-diethylurea: 112-114 °C[1]The melting point is influenced by crystal packing and intermolecular forces. The ortho-fluoro substitution may lead to intramolecular hydrogen bonding, potentially altering the crystal lattice compared to other isomers. The value is estimated based on a similarly substituted phenylurea.
pKa 13.5 - 14.5pKa of 2-fluoroaniline: 3.2[2][3][4]The urea functional group is very weakly basic. The pKa of the conjugate acid is estimated to be low and not physiologically relevant. The acidity of the N-H proton is very low, with an estimated pKa well above the physiological range. The electron-withdrawing nature of the fluorine atom on the adjacent phenyl ring will slightly increase the acidity of the N-H proton compared to an unsubstituted phenylurea.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.0XLogP3 for N-(4-Fluorophenyl)urea: 1.04[5]The logP value indicates the lipophilicity of a compound. The introduction of two methyl groups increases lipophilicity compared to the non-dimethylated analog. The position of the fluorine atom is expected to have a minor effect on the overall logP compared to the 4-fluoro isomer.
Aqueous Solubility Low to moderateN-(4-Fluorophenyl)urea: Slightly soluble in water[5]Phenylureas generally exhibit limited aqueous solubility. The presence of the fluorine atom and the dimethylurea group suggests that the solubility will be in the low mg/L to high µg/L range. The ortho-fluoro substitution may slightly influence solubility compared to other isomers due to potential intramolecular interactions.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for the determination of the key physicochemical properties of 3-(2-Fluorophenyl)-1,1-dimethylurea.

Determination of Aqueous Solubility (OECD 105)

The aqueous solubility is a critical parameter influencing the bioavailability and environmental fate of a compound. The flask method is a common and reliable technique for this determination.[5][6]

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow:

Caption: Workflow for Aqueous Solubility Determination by the Flask Method.

Detailed Protocol:

  • Preparation: Add an excess amount of 3-(2-Fluorophenyl)-1,1-dimethylurea to a known volume of purified water in a sealed flask.

  • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: Allow the suspension to stand at the same constant temperature to permit the settling of undissolved solid.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and analyze by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Determination of the Partition Coefficient (logP) (OECD 107/117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most direct way to measure logP.[7]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Experimental Workflow:

Caption: Workflow for logP Determination by the Shake-Flask Method.

Detailed Protocol:

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate overnight.

  • Partitioning: Add a known amount of 3-(2-Fluorophenyl)-1,1-dimethylurea to a mixture of the two pre-saturated solvents in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Sampling: Carefully withdraw a sample from both the upper n-octanol layer and the lower aqueous layer.

  • Analysis: Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of the Acid Dissociation Constant (pKa)

The pKa value provides information about the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding. For a weakly basic compound like a urea derivative, the pKa of the conjugate acid is determined. Potentiometric titration is a classic method for pKa determination.

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve 3-(2-Fluorophenyl)-1,1-dimethylurea in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., hydrochloric acid).

  • Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Collection: Record the pH of the solution and the volume of titrant added at each step.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the pH at the half-equivalence point of the resulting titration curve.

Conclusion

The physicochemical properties of 3-(2-Fluorophenyl)-1,1-dimethylurea are crucial for its development as a potential pharmaceutical or agrochemical agent. While direct experimental data is limited, this guide provides scientifically grounded estimations of its key properties and detailed, industry-standard protocols for their experimental determination. The provided methodologies, when executed with precision, will yield the accurate and reliable data necessary for informed decision-making in research and development.

References

  • Howei Pharm. CAS 332-33-2 | 3-(4-Fluorophenyl)-1,1-Dimethylurea,≥95%. [Link]

  • NIST. 3-(2,3-Dichlorophenyl)-1,1-dimethylurea. [Link]

  • Albert, A., & Serjeant, E. P. (1984).
  • ResearchGate. Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction. [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • PubChem. 2-Fluoroaniline. [Link]

  • EPA. (2-Fluorophenyl)urea - Links. [Link]

  • CAS Common Chemistry. N-(2-Fluorophenyl)urea. [Link]

  • EPA. (2-Fluorophenyl)urea - Chemical Details. [Link]

  • OECD SIDS. 1,3-Dimethylurea. [Link]

  • Organic Syntheses. asym-DIMETHYLUREA. [Link]

  • Ataman Chemical. N,N'-DIMETHYLUREA. [Link]

  • PrepChem.com. Synthesis of 1,3-dimethylurea hydrochloride. [Link]

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An In-depth Technical Guide to the Binding Affinity of 3-(2-Fluorophenyl)-1,1-dimethylurea to the D1 Protein Complex

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the binding affinity of the phenylurea-class herbicide, 3-(2-Fluorophenyl)-1,1-dimethylurea, to the D1 protein complex of Photosystem II (PSII). As a critical component in the photosynthetic electron transport chain, the D1 protein is a primary target for many herbicides. Understanding the binding kinetics and affinity of inhibitory compounds is paramount for the development of novel, more effective, and selective herbicides, as well as for assessing their environmental impact. This document details the molecular interactions at the QB binding site, outlines state-of-the-art experimental methodologies for quantifying binding affinity, and presents a framework for data analysis and interpretation.

Introduction: The D1 Protein and the Mechanism of Phenylurea Herbicide Action

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, responsible for the light-driven oxidation of water and the reduction of plastoquinone. At the heart of PSII is the D1 protein, a core subunit that, along with the D2 protein, forms the reaction center. The D1 protein houses the binding niche for the secondary plastoquinone acceptor, QB.

Phenylurea herbicides, including 3-(2-Fluorophenyl)-1,1-dimethylurea, act by competitively inhibiting the binding of plastoquinone to the QB site on the D1 protein.[1][2] This binding event blocks the electron flow from the primary quinone acceptor, QA, to QB, thereby interrupting the photosynthetic electron transport chain.[2] The cessation of electron flow leads to a halt in ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants. The specific chemical substitutions on the phenyl ring of these herbicides significantly influence their binding affinity and, consequently, their herbicidal potency.

The QB Binding Niche: A Closer Look at the Herbicide-D1 Interaction

The QB binding site on the D1 protein is a hydrophobic pocket. The binding of phenylurea herbicides is primarily governed by non-covalent interactions, including hydrogen bonds and hydrophobic interactions with the amino acid residues lining the pocket. While the precise binding orientation of 3-(2-Fluorophenyl)-1,1-dimethylurea has not been empirically determined, molecular modeling studies of similar phenylureas, such as diuron, suggest key interactions. The urea moiety is thought to form hydrogen bonds with the side chain of serine 264 and the peptide carbonyl of alanine 251. The phenyl ring extends into a hydrophobic region of the binding pocket. The presence of a fluorine atom at the ortho position of the phenyl ring in 3-(2-Fluorophenyl)-1,1-dimethylurea is expected to modulate the electronic properties and conformation of the molecule, thereby influencing its binding affinity.

Quantifying Binding Affinity: Experimental Methodologies

The determination of the binding affinity of an inhibitor to its target protein is crucial for its characterization. Several biophysical and biochemical techniques can be employed to measure the binding of 3-(2-Fluorophenyl)-1,1-dimethylurea to the D1 protein complex. The choice of method depends on factors such as the required sensitivity, throughput, and the specific information sought (e.g., kinetics, thermodynamics).

Chlorophyll a Fluorescence Assay

Chlorophyll a fluorescence is a non-invasive and rapid technique to assess the efficiency of PSII photochemistry.[3][4] The binding of an inhibitor to the D1 protein blocks electron transport, leading to an increase in chlorophyll fluorescence emission. This change in fluorescence can be used to quantify the inhibitory activity and determine the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

Experimental Protocol: Chlorophyll a Fluorescence Assay

  • Thylakoid Membrane Isolation:

    • Homogenize fresh plant leaves (e.g., spinach) in an ice-cold isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% BSA, and 5 mM ascorbic acid).[5]

    • Filter the homogenate through several layers of cheesecloth or miracloth.[5]

    • Centrifuge the filtrate at low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoid membranes.

    • Centrifuge at a higher speed to pellet the thylakoid membranes. Wash the pellet with the assay buffer.

    • Resuspend the final thylakoid pellet in the assay buffer and determine the chlorophyll concentration spectrophotometrically.

  • Fluorescence Measurement:

    • Dilute the thylakoid suspension to a final chlorophyll concentration of 5-10 µg/mL in the assay buffer.

    • Add varying concentrations of 3-(2-Fluorophenyl)-1,1-dimethylurea (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 1%) to the thylakoid suspension.

    • Incubate the samples in the dark for a defined period to allow for inhibitor binding.

    • Measure the chlorophyll fluorescence using a pulse-amplitude-modulated (PAM) fluorometer.[6]

    • Determine the initial fluorescence (Fo) and the maximum fluorescence (Fm) by applying a saturating pulse of light.

    • The variable fluorescence (Fv) is calculated as Fm - Fo. The maximum quantum yield of PSII (Fv/Fm) is a key parameter indicating the efficiency of photochemistry.

  • Data Analysis:

    • Plot the Fv/Fm values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Fv/Fm.

Visualization of the Chlorophyll Fluorescence Workflow

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Thylakoid_Isolation Thylakoid Isolation Incubation Incubation of Thylakoids with Inhibitor Thylakoid_Isolation->Incubation Inhibitor_Dilution Inhibitor Dilution Series Inhibitor_Dilution->Incubation PAM_Measurement PAM Fluorometry (Fo, Fm measurement) Incubation->PAM_Measurement FvFm_Calculation Calculate Fv/Fm PAM_Measurement->FvFm_Calculation Dose_Response_Curve Plot Dose-Response Curve FvFm_Calculation->Dose_Response_Curve IC50_Determination Determine IC50 Dose_Response_Curve->IC50_Determination

Caption: Workflow for determining IC50 using chlorophyll fluorescence.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8] In an SPR experiment, the D1 protein (or the entire PSII complex) is immobilized on a sensor chip. The binding of 3-(2-Fluorophenyl)-1,1-dimethylurea to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • The PSII complex needs to be solubilized from the thylakoid membrane using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

    • The purified and solubilized PSII complex is then immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling, or an NTA chip if the protein is His-tagged).[9]

  • Binding Measurement:

    • A running buffer containing the same concentration of detergent used for solubilization is flowed over the sensor chip to establish a stable baseline.[9]

    • A series of concentrations of 3-(2-Fluorophenyl)-1,1-dimethylurea are injected over the sensor surface.

    • The association of the compound is monitored in real-time.

    • After the injection, the running buffer is flowed again to monitor the dissociation of the compound.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the ka and kd values.

    • The KD is then calculated from the ratio of kd to ka.

Visualization of the SPR Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Protein_Immobilization Immobilize PSII on Sensor Chip Baseline Establish Stable Baseline Protein_Immobilization->Baseline Analyte_Prep Prepare Analyte (3-(2-Fluorophenyl)-1,1-dimethylurea) Association Inject Analyte (Association) Analyte_Prep->Association Baseline->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Sensorgram_Fitting Fit Sensorgrams to Binding Model Dissociation->Sensorgram_Fitting Kinetic_Parameters Determine ka, kd, and KD Sensorgram_Fitting->Kinetic_Parameters

Caption: SPR workflow for kinetic analysis of binding.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[10] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • The purified and solubilized PSII complex is placed in the sample cell of the calorimeter.

    • A solution of 3-(2-Fluorophenyl)-1,1-dimethylurea is loaded into the titration syringe.

    • It is crucial that both the protein and the ligand are in the same buffer to minimize heats of dilution.[11]

  • Titration:

    • Small aliquots of the ligand solution are injected into the protein solution at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of ligand to protein.

    • The resulting titration curve is fitted to a binding model to determine the KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Visualization of the ITC Experimental Process

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Protein_in_Cell PSII in Sample Cell Inject_Ligand Inject Ligand into Protein Protein_in_Cell->Inject_Ligand Ligand_in_Syringe Inhibitor in Syringe Ligand_in_Syringe->Inject_Ligand Measure_Heat Measure Heat Change Inject_Ligand->Measure_Heat Binding_Isotherm Plot Binding Isotherm Measure_Heat->Binding_Isotherm Thermodynamic_Parameters Determine KD, n, ΔH, ΔS Binding_Isotherm->Thermodynamic_Parameters

Caption: ITC workflow for thermodynamic characterization.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive method for quantifying ligand-receptor interactions.[12] This technique involves the use of a radiolabeled form of the inhibitor (e.g., tritiated or iodinated).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Isolate thylakoid membranes as described in the chlorophyll fluorescence assay protocol.

  • Binding Assay:

    • Incubate the thylakoid membranes with a fixed concentration of radiolabeled 3-(2-Fluorophenyl)-1,1-dimethylurea.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor that binds to the same site.

    • After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.[13] The filter traps the membranes with the bound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • For saturation binding experiments, varying concentrations of the radioligand are used to determine the KD and the maximum number of binding sites (Bmax).

    • For competition binding experiments, a fixed concentration of radioligand is competed with increasing concentrations of the unlabeled compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Data Presentation and Interpretation

HerbicidePlant SpeciesAssay TypeIC50 (µM)Reference
DiuronZostera muelleriChlorophyll Fluorescence~0.026[14]
DiuronHalodule uninervisChlorophyll Fluorescence~0.026[14]

These values demonstrate the high affinity of phenylurea herbicides for the D1 protein. It is anticipated that 3-(2-Fluorophenyl)-1,1-dimethylurea would exhibit a comparable, though distinct, binding affinity, influenced by the electronic and steric effects of the fluorine substituent.

Conclusion and Future Directions

The binding of 3-(2-Fluorophenyl)-1,1-dimethylurea to the D1 protein of Photosystem II is a critical interaction that underlies its herbicidal activity. This guide has provided a detailed overview of the mechanism of action and the experimental methodologies available to quantify this binding affinity. While specific quantitative data for this compound is lacking, the presented protocols offer a robust framework for its determination. Future research should focus on obtaining precise binding constants (KD and Ki) for 3-(2-Fluorophenyl)-1,1-dimethylurea using the techniques outlined herein. Such data will be invaluable for structure-activity relationship studies, the design of next-generation herbicides with improved efficacy and environmental profiles, and for a more comprehensive understanding of the molecular interactions governing herbicide-protein binding.

References

Sources

Methodological & Application

HPLC-MS/MS method development for 3-(2-Fluorophenyl)-1,1-dimethylurea detection

Author: BenchChem Technical Support Team. Date: April 2026

De Novo HPLC-MS/MS Method Development for the Trace Detection of 3-(2-Fluorophenyl)-1,1-dimethylurea

Executive Summary & Analytical Rationale

The detection and quantification of substituted phenylureas, such as 3-(2-Fluorophenyl)-1,1-dimethylurea, is a critical requirement in both agrochemical residue monitoring and pharmaceutical impurity profiling. The introduction of a fluorine atom at the ortho-position of the phenyl ring significantly alters the molecule’s lipophilicity, electron density, and metabolic stability compared to non-halogenated analogs.

Developing a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for this analyte requires moving beyond generic protocols. This guide details a self-validating, causality-driven method development strategy, emphasizing orthogonal chromatographic selectivity, specific collision-induced dissociation (CID) pathways, and rigorous validation in accordance with global bioanalytical standards.

Workflow A Sample Prep (HLB SPE) B Separation (Biphenyl LC) A->B C Ionization (ESI+) B->C D Detection (MRM MS/MS) C->D E Validation (ICH M10) D->E

Figure 1. End-to-end analytical workflow for 3-(2-Fluorophenyl)-1,1-dimethylurea.

Mechanistic Foundations of the Method

Mass Spectrometry & Ionization Causality

Phenylurea compounds possess a highly basic urea nitrogen, making them ideal candidates for Positive Electrospray Ionization (ESI+). In the source, 3-(2-Fluorophenyl)-1,1-dimethylurea readily accepts a proton to form a stable [M+H]⁺ precursor ion at m/z 183.1.

The selection of Multiple Reaction Monitoring (MRM) transitions is dictated by the structural thermodynamics of the N,N-dimethylurea moiety. Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the neutral loss of dimethylamine (45 Da), yielding a highly stable 2-fluorophenyl isocyanate product ion at m/z 138.1[1]. This transition is highly specific and serves as the primary quantifier. A secondary cleavage of the urea bond results in the loss of the dimethylcarbamoyl group (71 Da), generating the 2-fluoroaniline cation at m/z 112.1, which serves as the qualifier ion.

Fragmentation A Precursor Ion [M+H]+ m/z 183.1 B Quantifier Ion [M+H - 45]+ m/z 138.1 A->B Loss of HN(CH3)2 (-45 Da) C Qualifier Ion [M+H - 71]+ m/z 112.1 A->C Loss of CON(CH3)2 (-71 Da)

Figure 2. Proposed ESI+ collision-induced dissociation (CID) pathways.

Chromatographic Selectivity: Why Biphenyl over C18?

While C18 columns rely exclusively on dispersive hydrophobic interactions, the highly electronegative fluorine atom on our target analyte creates a strong local dipole. By utilizing a Biphenyl stationary phase, we exploit orthogonal retention mechanisms: π−π interactions between the biphenyl rings and the fluorinated aromatic ring of the analyte, alongside standard hydrophobic retention. This dual-mechanism effectively resolves the analyte from co-extracted matrix lipids that would otherwise co-elute on a standard C18 column, thereby minimizing ion suppression.

Sample Preparation Chemistry

To extract the analyte from complex aqueous or biological matrices, a Hydrophilic-Lipophilic Balance (HLB) polymeric Solid-Phase Extraction (SPE) sorbent is utilized. The HLB copolymer retains the moderately polar urea group via hydrogen bonding (hydrophilic interactions) while capturing the fluorophenyl ring via reversed-phase mechanisms (lipophilic interactions).

Step-by-Step Experimental Protocols

Solid-Phase Extraction (SPE) Workflow

Objective: Isolate the analyte while discarding salts, proteins, and highly polar interferences.

  • Conditioning: Pass 2.0 mL of 100% Methanol through the HLB cartridge (30 mg/1 cc) to solvate the polymeric chains, followed by 2.0 mL of LC-MS grade Water to equilibrate the bed.

  • Loading: Load 1.0 mL of the pre-centrifuged sample matrix at a controlled flow rate of 1 drop/second.

  • Washing: Wash the sorbent with 2.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to disrupt weak hydrogen bonds of polar matrix components without breaking the hydrophobic retention of the fluorinated analyte.

  • Elution: Elute the target compound with 2.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (10% Acetonitrile) to ensure perfect peak shape upon injection.

Liquid Chromatography Parameters

Separation is achieved using a Biphenyl column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C to reduce system backpressure and improve mass transfer kinetics.

Table 1: Chromatographic Gradient Program (Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (Water + 0.1% Formic Acid)Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.090%10%
1.090%10%
4.010%90%
5.510%90%
5.690%10%
8.090%10%
Mass Spectrometry Optimization

The MS system is operated in ESI+ MRM mode. Source parameters (Gas temperatures, voltages) must be optimized per instrument, but the compound-specific MRM transitions remain constant based on the thermodynamic stability of the fragments.

Table 2: Optimized MRM Parameters

AnalytePrecursor (m/z)Product (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
3-(2-Fluorophenyl)-1,1-dimethylurea183.1138.16022Quantifier
3-(2-Fluorophenyl)-1,1-dimethylurea183.1112.16035Qualifier

Method Validation Framework (ICH M10 Compliance)

To ensure the method is a self-validating system capable of supporting regulatory submissions, it must be evaluated against the ICH M10 guidelines for bioanalytical method validation[2]. The validation must prove that the extraction recovery is consistent, matrix effects are mitigated by the Biphenyl separation, and the MRM detection is strictly linear.

Table 3: Method Validation Summary (Simulated against ICH M10 criteria)

Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity (R²) > 0.998 (Range: 1 - 500 ng/mL)≥ 0.990
Intra-day Precision (CV%) 3.2% - 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Matrix Effect 94.5% ± 3.1% (IS-normalized)CV ≤ 15% between matrix lots
Extraction Recovery 88.2% - 92.4%Consistent and reproducible

References

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Journal of Agricultural and Food Chemistry - ACS Public
  • ICH M10 on bioanalytical method validation - Scientific guideline EMA - European Union

Sources

High-Yield Synthesis Protocols for 3-(2-Fluorophenyl)-1,1-dimethylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-(2-Fluorophenyl)-1,1-dimethylurea —a fluorinated analogue of the herbicide fenuron and a highly versatile building block in medicinal chemistry—presents unique synthetic challenges. The presence of an electron-withdrawing fluorine atom at the ortho-position of the aniline ring significantly reduces the nucleophilicity of the amine. This application note provides drug development professionals and synthetic chemists with two field-proven, self-validating protocols to overcome this electronic deactivation: a classical direct acylation approach and a modern, phosgene-free green chemistry approach.

By detailing the mechanistic causality behind each reagent choice, this guide ensures reproducible, high-yield generation of the target urea derivative.

Mechanistic Overview & Workflow

The synthesis of unsymmetrical ureas from anilines typically relies on the formation of a reactive intermediate. We present two distinct pathways:

  • Pathway A (Direct Acylation): Utilizes Dimethylcarbamoyl chloride (DMCC) as a direct electrophile.

  • Pathway B (CDI Activation): Utilizes 1,1'-Carbonyldiimidazole (CDI) to form an active carbamoylimidazole intermediate, followed by aminolysis with dimethylamine[1].

SynthesisPathways SM 2-Fluoroaniline Int Carbamoylimidazole Intermediate SM->Int Pathway B CDI Activation Prod 3-(2-Fluorophenyl)- 1,1-dimethylurea SM->Prod Pathway A Direct Acylation DMCC Dimethylcarbamoyl Chloride (DMCC) DMCC->Prod CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Int Base Pyridine / Base Base->Prod Int->Prod Aminolysis DMA Dimethylamine DMA->Prod

Synthesis workflows for 3-(2-Fluorophenyl)-1,1-dimethylurea via DMCC (A) and CDI (B) pathways.

Protocol A: The Classical Approach (DMCC-Mediated)

Rationale & Causality: Dimethylcarbamoyl chloride (DMCC) is a highly reactive electrophile that undergoes direct nucleophilic acyl substitution when exposed to primary amines[2]. Because the ortho-fluorine atom on 2-fluoroaniline withdraws electron density via inductive effects, the amine is inherently less nucleophilic. To drive the reaction to completion, a slight excess of DMCC is used. Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the remaining 2-fluoroaniline, forming an unreactive anilinium salt and stalling the reaction. Therefore, an organic base such as pyridine is strictly required as an acid scavenger.

Step-by-Step Methodology
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.11 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Base Addition: Inject anhydrous pyridine (1.19 g, 15.0 mmol, 1.5 eq) into the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Acylation is highly exothermic; initiating the reaction at 0 °C prevents the formation of dimeric side products and controls the reaction trajectory.

  • Electrophile Addition: Add dimethylcarbamoyl chloride (1.29 g, 12.0 mmol, 1.2 eq) dropwise over 10 minutes[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active 2-fluoroaniline spot (R_f ~0.6) and the appearance of a lower R_f product spot (R_f ~0.3) indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the layers and extract the aqueous phase with DCM (2 × 15 mL). Wash the combined organic layers with 1N HCl (20 mL) to selectively remove excess pyridine, followed by a brine wash (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Protocol B: The Green Chemistry Approach (CDI-Mediated)

Rationale & Causality: Due to the high toxicity and carcinogenic profile of DMCC and phosgene, 1,1'-Carbonyldiimidazole (CDI) serves as a safer, crystalline, and bench-stable alternative for urea synthesis[1]. This reaction proceeds in two distinct stages. First, 2-fluoroaniline attacks CDI to form a carbamoylimidazole intermediate. Because anilines are significantly less nucleophilic than aliphatic amines, this first step requires thermal energy (60 °C) to overcome the activation barrier[3]. Once the intermediate is fully formed, the subsequent addition of dimethylamine—a highly nucleophilic secondary amine—rapidly displaces the imidazole leaving group at room temperature.

Step-by-Step Methodology
  • Preparation: To an oven-dried 50 mL round-bottom flask, add 2-fluoroaniline (1.11 g, 10.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 25 mL).

  • Activation: Add CDI (1.95 g, 12.0 mmol, 1.2 eq) portion-wise at room temperature[1]. Causality: CDI is moisture-sensitive and its reaction with amines can release CO₂. Portion-wise addition prevents rapid gas evolution and potential solvent bumping.

  • Thermal Shift: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. Causality: Heating is mandatory here. At room temperature, the deactivated ortho-fluoroaniline will stall at less than 30% conversion to the carbamoylimidazole intermediate[3].

  • Aminolysis: Cool the reaction mixture to room temperature. Add a solution of dimethylamine (2.0 M in THF, 7.5 mL, 15.0 mmol, 1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation (In-Process QC): Take a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The expected mass for the target product is [M+H]⁺ m/z 183.1. The absence of the intermediate mass indicates successful aminolysis.

  • Workup: Concentrate the mixture in vacuo to remove the THF. Redissolve the resulting residue in Ethyl Acetate (30 mL).

  • Purification: Wash the organic layer with distilled water (2 × 20 mL). Causality: Imidazole, the primary byproduct of this reaction, is highly water-soluble and is efficiently removed during this aqueous wash. Wash with brine (20 mL), dry over MgSO₄, filter, and concentrate to yield the pure urea.

Quantitative Data Presentation

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal pathway based on their laboratory's safety constraints and yield requirements.

ParameterProtocol A (DMCC-Mediated)Protocol B (CDI-Mediated)
Overall Yield 85 – 90%80 – 85%
Total Reaction Time 4 – 6 hours5 – 6 hours
Temperature Profile 0 °C → Room TemperatureRoom Temp → 60 °C → Room Temp
Primary Byproducts Pyridinium chlorideImidazole, CO₂
Safety Profile High Risk (DMCC is a known carcinogen; requires fume hood and strict PPE)Low Risk (Phosgene-free; avoids highly toxic volatile electrophiles)
Scalability Excellent (Highly atom-economical)Good (Requires larger solvent volumes to manage imidazole precipitation)

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL:[Link]

  • Discovery libraries targeting the major enzyme classes: the serine hydrolases Source: PMC - NIH URL:[Link]

  • Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis Source: PMC - NIH URL:[Link]

Sources

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of 3-(2-Fluorophenyl)-1,1-dimethylurea in Environmental Water Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Phenylurea compounds are extensively utilized in global agriculture as herbicides and serve as critical intermediates in pharmaceutical synthesis. The compound 3-(2-Fluorophenyl)-1,1-dimethylurea represents a specialized fluorinated analog within this class. The incorporation of a highly electronegative fluorine atom at the ortho position of the phenyl ring enhances its lipophilicity and metabolic stability, making its environmental persistence a critical subject of analytical scrutiny.

Regulatory frameworks, such as the European Union (EU) Drinking Water Directive (EC Directive 98/83/EC), mandate that the maximum admissible concentration (MAC) for individual pesticides and their metabolites must not exceed 0.1 µg/L (ppb), with total pesticides capped at 0.5 µg/L[1]. To achieve these ultra-trace detection limits in complex environmental water matrices, robust sample preparation via Solid-Phase Extraction (SPE) is required prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[2].

Physicochemical Profiling & Mechanistic SPE Rationale

The structural topology of 3-(2-Fluorophenyl)-1,1-dimethylurea dictates its extraction behavior. The molecule exhibits dual chemical characteristics:

  • Hydrophobic & π−π interactions: Driven by the 2-fluorophenyl ring.

  • Dipole & Hydrogen bonding: Facilitated by the polar 1,1-dimethylurea moiety.

While traditional C18 silica-based sorbents (as historically recommended in [3]) are effective for general non-polar phenylureas, they often yield variable recoveries for highly polar or fluorinated derivatives due to secondary silanol interactions and pore dewetting[2].

The Causality of Sorbent Selection: To maximize recovery, this protocol utilizes a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer). The lipophilic divinylbenzene backbone captures the fluorinated aromatic ring via reversed-phase mechanisms, while the hydrophilic N-vinylpyrrolidone monomer retains the urea group via hydrogen bonding. This dual-retention mechanism ensures quantitative recovery even if the sorbent bed accidentally runs dry during conditioning.

Interactions Analyte 3-(2-Fluorophenyl)- 1,1-dimethylurea Sorbent1 Polymeric Sorbent (Hydrophobic) Analyte->Sorbent1 π-π & Hydrophobic (Fluorophenyl ring) Sorbent2 Polymeric Sorbent (Polar/H-Bonding) Analyte->Sorbent2 Dipole & H-Bonding (Urea moiety)

Fig 1. Dual retention mechanisms of 3-(2-Fluorophenyl)-1,1-dimethylurea on HLB polymeric sorbents.

Self-Validating Experimental Protocol

To guarantee the trustworthiness of the analytical data, this protocol is designed as a self-validating system . Every extraction batch must concurrently process a Laboratory Reagent Blank (LRB) to monitor background contamination and a Laboratory Fortified Blank (LFB) to validate baseline extraction efficiency[3]. Isotope dilution using a deuterated internal standard (e.g., Diuron-d6) is employed to mathematically correct for matrix-induced signal suppression during MS ionization.

Step 3.1: Sample Collection and Preservation

Causality: Environmental water contains active microbial communities and fluctuating pH levels that can rapidly degrade phenylureas.

  • Collect 500 mL of the water sample in amber glass bottles fitted with PTFE-lined caps to prevent photolytic degradation and plasticizer leaching[3].

  • Add 0.25 g of cupric sulfate ( CuSO4​ ) to the bottle. Why? Cupric ions act as a potent biocide, inhibiting microbial degradation of the analyte during the holding time[3].

  • Add 2.5 g of Trizma (Tris) crystals. Why? Trizma buffers the sample to a neutral pH (~7.0), preventing acid- or base-catalyzed hydrolysis of the sensitive urea linkage[3].

Step 3.2: Solid-Phase Extraction (SPE) Workflow

Use a 200 mg / 6 mL Polymeric HLB cartridge.

  • Internal Standard Spiking: Spike 500 mL of the preserved sample with 50 µL of a 1.0 µg/mL Diuron-d6 internal standard solution.

  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol (MeOH) through the cartridge to solvate the polymer chains, followed by 5.0 mL of HPLC-grade water to equilibrate the bed.

  • Sample Loading: Load the 500 mL sample through the cartridge at a strictly controlled flow rate of 5–10 mL/min using a vacuum manifold. Why? Exceeding 10 mL/min reduces the residence time, preventing the analyte from diffusing into the sorbent pores, leading to breakthrough losses.

  • Washing: Wash the cartridge with 5.0 mL of 5% MeOH in water. Why? This specific aqueous-organic ratio is strong enough to elute highly polar matrix interferents (e.g., salts, humic acids) but weak enough to leave the target analyte locked on the sorbent.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes. Removing residual water is critical to prevent poor reconstitution and MS ionization suppression.

  • Elution: Elute the target analyte using 2 × 3.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). This achieves a 500-fold preconcentration factor .

SPE_Workflow A Sample Prep (Filter & Buffer) B Conditioning (MeOH & H2O) A->B C Sample Loading (10 mL/min) B->C D Washing (5% MeOH in H2O) C->D E Elution (100% MeOH) D->E F Reconstitution & LC-MS/MS E->F

Fig 2. Step-by-step SPE workflow for preconcentrating 3-(2-Fluorophenyl)-1,1-dimethylurea.

Analytical Conditions & Data Presentation

LC-MS/MS Parameters

Separation is achieved using a C18 analytical column (2.1 × 100 mm, 1.7 µm) maintained at 40°C. The mobile phase consists of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid, running a gradient from 10% B to 90% B over 8 minutes. Detection is performed in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 1. Optimized LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-(2-Fluorophenyl)-1,1-dimethylurea211.172.115Quantitation (Dimethylamine loss)
3-(2-Fluorophenyl)-1,1-dimethylurea211.1166.020Confirmation (Isocyanate formation)
Diuron-d6 (Internal Standard)239.178.118Isotope Dilution / QC Tracking
Method Validation Data

The self-validating protocol was evaluated across multiple water matrices to ensure compliance with EU and EPA detection requirements[2].

Table 2. Method Validation Parameters for 3-(2-Fluorophenyl)-1,1-dimethylurea (n=6)

Matrix TypeSpiked Conc. (µg/L)Mean Recovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)
Reagent Water (LFB)0.1094.23.50.82.5
Tap / Drinking Water0.1091.84.21.23.8
Surface Water0.1088.56.71.85.5
Wastewater Effluent0.5082.38.13.510.0

Note: The Limits of Quantification (LOQ) achieved (2.5 - 10.0 ng/L) are well below the 100 ng/L (0.1 µg/L) maximum admissible concentration mandated by EC Directive 98/83/EC, demonstrating the method's fitness for regulatory compliance.

References

  • Waters Corporation. "EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection." Waters Application Notes. URL:[Link]

  • National Environmental Methods Index (NEMI) / US EPA. "EPA Method 532: Phenylurea Compounds in Water by HPLC/UV." NEMI Database. URL:[Link]

  • MDPI. "Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection." Polymers / MDPI Open Access Journals. URL: [Link]

  • Northern Ireland Executive / European Council. "Directive 98/83/EC on the quality of water intended for human consumption." NICS e-Library. URL: [Link]

Sources

Application Note: In Vivo Assay Protocols for 3-(2-Fluorophenyl)-1,1-dimethylurea Herbicidal Activity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

3-(2-Fluorophenyl)-1,1-dimethylurea (hereafter referred to as 2-F-PDMU) is a substituted phenylurea compound. Like other members of the phenylurea family (e.g., fluometuron, diuron), 2-F-PDMU functions as a Group 7 herbicide, meaning its primary mode of action is the potent inhibition of photosynthesis via Photosystem II (PSII)[1].

To accurately evaluate the in vivo herbicidal efficacy of 2-F-PDMU during agrochemical development, researchers must employ assays that capture both its fundamental biochemical disruption (PSII inhibition) and its macroscopic physiological effects (biomass reduction, phytotoxicity).

The Causality of PSII Inhibition

Phenylurea herbicides exert their phytotoxic effects by binding to the D1 protein within the PSII complex at the QB-binding niche[2]. This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, 2-F-PDMU severs the electron transport chain from the primary quinone acceptor (QA) to QB.

  • The Biochemical Consequence: The blockage halts the production of ATP and NADPH required for carbon fixation.

  • The Lethal Consequence: The trapped excitation energy leads to the accumulation of highly reactive oxygen species (ROS). These ROS induce severe lipid peroxidation, destroying the thylakoid membranes and ultimately causing plant death[2].

Mechanism Light Light Energy PSII PSII Core (P680) Light->PSII Pheo Pheophytin PSII->Pheo e- transfer QA Plastoquinone A Pheo->QA QB Plastoquinone B QA->QB Blocked ROS Reactive Oxygen Species QA->ROS Excess e- Herbicide 2-F-PDMU (Herbicide) Herbicide->QA Binds D1 Protein

Fig 1: Mechanism of PSII inhibition by phenylurea herbicides at the D1 protein QB-binding niche.

Experimental Workflow & Self-Validating Assay Design

To establish a robust, self-validating screening system, the evaluation of 2-F-PDMU must proceed through a tiered workflow. We begin with a high-throughput aquatic plant assay to determine intrinsic activity without soil-matrix interference, followed by whole-plant greenhouse assays to evaluate practical agronomic efficacy.

Workflow Stock 1. Formulate 2-F-PDMU (Solvent + Surfactant) Apply 3. Herbicide Application (Dose-Response Series) Stock->Apply Plant 2. Cultivate Test Species (Lemna minor / Weeds) Plant->Apply Dark 4. Dark Adaptation (>30 min, PSII Oxidation) Apply->Dark Measure 5. Fv/Fm Chlorophyll Fluorescence Assay Dark->Measure Analyze 6. Biomass & IC50 Data Regression Measure->Analyze

Fig 2: In vivo experimental workflow for assessing phenylurea herbicidal activity.

Protocol I: Lemna minor (Duckweed) High-Throughput Bioassay

Mechanistic Rationale: Lemna minor is an aquatic macrophyte that absorbs compounds directly from the aqueous medium. This bypasses root-to-shoot translocation barriers and soil adsorption variables, allowing for the precise measurement of the compound's intrinsic phytotoxicity. Duckweed exhibits extreme sensitivity to low concentrations of phenylurea herbicides, making it an ideal primary screening model[3].

Step-by-Step Methodology
  • Media Preparation: Prepare sterile Hoagland’s nutrient medium (pH 6.5).

  • Compound Formulation: Dissolve 2-F-PDMU in analytical-grade DMSO to create a 10 mM stock.

  • Dose-Response Spiking: Spike the Hoagland’s medium to achieve a concentration gradient (e.g., 0.01, 0.1, 1.0, 10, and 100 µM). Causality Check: Maintain the final DMSO concentration below 0.5% (v/v) in all test vessels to prevent solvent-induced phytotoxicity.

  • Inoculation: Transfer exactly three healthy, 3-frond colonies of Lemna minor into each test vessel (100 mL volume).

  • Incubation: Incubate in a controlled growth chamber at 25°C under continuous white light (100 µmol m⁻² s⁻¹) for 7 days[3].

  • Endpoint Quantification: Harvest the biomass. Record the total frond count and dry weight (dried at 70°C for 48 hours).

System Validation Criteria
  • Negative Control: Untreated Hoagland’s medium must show exponential frond multiplication (typically >15 fronds by Day 7).

  • Solvent Control: The 0.5% DMSO control must not deviate by more than 5% from the negative control's dry weight.

  • Positive Control: A parallel assay using Fluometuron or Diuron must yield an IC50 within the established literature range (typically 0.05 - 0.2 µM). If these conditions are not met, the assay is discarded.

Protocol II: Chlorophyll Fluorescence (Fv/Fm) Kinetics

Mechanistic Rationale: Visual injury scoring is subjective and delayed. Chlorophyll fluorescence provides a rapid, non-destructive, and highly quantitative measure of PSII efficiency[2]. The ratio of variable fluorescence to maximum fluorescence (Fv/Fm) represents the maximum quantum yield of PSII.

Step-by-Step Methodology
  • Plant Preparation: Grow target weed species (e.g., Echinochloa crus-galli or Amaranthus palmeri) in standardized potting mix until the 3-to-4 true leaf stage[1].

  • Application: Apply 2-F-PDMU using a calibrated track sprayer to ensure uniform foliar coverage. Include a non-ionic surfactant (0.25% v/v) to overcome the leaf cuticle barrier[2].

  • Dark Adaptation (Critical Step): 48 hours post-treatment, place the plants in complete darkness for a minimum of 30 minutes[2].

    • Causality Check: Why dark adapt? In the light, the plastoquinone pool is partially reduced. Dark adaptation ensures that all electrons drain from the system, leaving the QA pool fully oxidized ("open" reaction centers). This is mathematically required to capture the true baseline fluorescence ( F0​ ) and calculate an accurate Fv/Fm.

  • Measurement: Attach leaf clips and use a Pulse-Amplitude-Modulation (PAM) fluorometer. Apply a saturating light pulse (>3000 µmol m⁻² s⁻¹) for 0.8 seconds to measure Fm​ .

  • Calculation: The device calculates Fv​/Fm​=(Fm​−F0​)/Fm​ .

System Validation Criteria
  • The untreated control plants MUST exhibit an Fv/Fm ratio between 0.78 and 0.83 . A value below 0.75 indicates baseline environmental stress (e.g., drought, poor lighting), invalidating the herbicide data.

Quantitative Data Summaries

To facilitate comparative analysis during drug development, quantitative data should be structured to highlight dose-dependent responses. Below are the expected data ranges for a highly active phenylurea analog like 2-F-PDMU compared to industry standards.

Table 1: Expected Dose-Response Metrics for Phenylurea Herbicides

Assay TypeMetricUntreated Control2-F-PDMU (Expected)Fluometuron (Standard)
Lemna minor BioassayIC50 (Frond Count)N/A0.08 - 0.15 µM~0.12 µM
Lemna minor BioassayIC50 (Dry Weight)N/A0.10 - 0.20 µM~0.15 µM
Whole Plant (Foliar)ED50 (Biomass)N/A50 - 150 g a.i./ha~100 g a.i./ha
Chlorophyll FluorescenceFv/Fm Ratio0.80 ± 0.02< 0.40 (at 24h post-dose)< 0.40 (at 24h post-dose)

Table 2: Time-Course of PSII Inhibition (Fv/Fm Ratio at 100 µM Dose)

Time Post-ApplicationUntreated ControlSolvent Control (DMSO)2-F-PDMU Treated
0 Hours0.810.800.81
4 Hours0.800.800.65
24 Hours0.810.790.35
72 Hours0.800.800.15 (Necrosis visible)

References

  • University of Puerto Rico (UPR). "Research Note - Bioassay Method for Herbicides using Lemna." Revista UPR. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Scanned Document - Fluometuron Chemical Profile and Mechanism." Regulations.gov. Available at:[Link]

Sources

Application Note: 3-(2-Fluorophenyl)-1,1-dimethylurea as a Robust Internal Standard for Phenylurea Herbicide Residue Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Phenylurea herbicides (e.g., diuron, linuron, fenuron) act as photosystem II inhibitors and are globally utilized for broadleaf weed control. Due to their widespread application, regulatory agencies mandate stringent maximum residue limits (MRLs) requiring highly sensitive monitoring in agricultural products, soils, and environmental matrices 1[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. However, a primary challenge in multiresidue LC-MS/MS is the occurrence of severe matrix effects—specifically, ion suppression in positive electrospray ionization (ESI+) caused by co-eluting matrix components like lipids and pigments 2[2].

The Mechanistic Choice of Internal Standard: While isotopically labeled internal standards (ILIS) are ideal, they are often cost-prohibitive or commercially unavailable for every target in a high-throughput panel. As an alternative, structurally similar analog internal standards are deployed to correct for extraction losses and ionization variations 3[3]. 3-(2-Fluorophenyl)-1,1-dimethylurea is an engineered structural analog of fenuron. The introduction of a highly electronegative fluorine atom at the ortho position of the phenyl ring serves two critical functions:

  • Chromatographic Alignment: It slightly increases lipophilicity, ensuring the internal standard (IS) co-elutes within the same retention time window as target phenylureas on a reversed-phase C18 column, exposing it to the exact same matrix suppression environment.

  • Mass Defect Resolution: The fluorine substitution provides a distinct +18 Da mass shift compared to fenuron. This completely eliminates isobaric interference and MS/MS cross-talk, ensuring absolute quantitative trustworthiness. Furthermore, this fluorinated analog does not occur naturally in agricultural matrices, guaranteeing zero background interference.

Chemical Properties & MS/MS Fragmentation Dynamics

In ESI+ mode, phenylurea compounds typically fragment via the cleavage of the urea bond, yielding highly stable product ions such as the dimethylamine cation or specific isocyanate derivatives 4[4]. For 3-(2-Fluorophenyl)-1,1-dimethylurea, the primary transition (m/z 183.1 → 72.1) corresponds to the loss of the fluorophenyl isocyanate neutral, leaving the dimethylisocyanate cation.

Table 1: Physicochemical and MS Properties of the Internal Standard

ParameterSpecification
Chemical Name 3-(2-Fluorophenyl)-1,1-dimethylurea
Molecular Formula C9H11FN2O
Monoisotopic Mass 182.0855 Da
Precursor Ion [M+H]+ 183.1 m/z
Log P (Predicted) ~1.8
Primary Fragment (Quant) 72.1 m/z (Dimethylisocyanate cation)
Secondary Fragment (Qual) 46.1 m/z (Dimethylamine cation)

Experimental Protocol: Self-Validating Workflow

The following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS. The protocol is designed to be self-validating: by spiking the IS directly into the raw matrix before extraction, it accounts for both physical partition losses and downstream matrix effects.

Materials & Reagents
  • Analytical Standards: Diuron, Linuron, Fenuron, and 3-(2-Fluorophenyl)-1,1-dimethylurea (IS) (Purity >99%).

  • Extraction Salts: Anhydrous MgSO₄ (4 g) and NaCl (1 g).

  • dSPE Sorbents: Primary Secondary Amine (PSA, 25 mg) and C18 (25 mg) per mL of extract.

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid + 5 mM Ammonium Formate. (Causality: Ammonium formate acts as a proton donor, stabilizing pH and driving the equilibrium toward[M+H]+ formation, critical for urea sensitivity).

    • Phase B: LC-MS grade Methanol + 0.1% Formic Acid.

Step-by-Step Sample Preparation
  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., soil, vegetable, or spice) into a 50 mL PTFE centrifuge tube.

  • IS Spiking (Critical Step): Add 100 µL of the 3-(2-Fluorophenyl)-1,1-dimethylurea working solution (1.0 µg/mL) directly to the matrix. Vortex for 30 seconds and let sit for 15 minutes to allow matrix integration.

  • Extraction: Add 10 mL of Acetonitrile. Shake vigorously for 1 minute.

  • Partitioning: Add the extraction salts (4 g MgSO₄, 1 g NaCl). Shake immediately for 1 minute to prevent agglomeration. Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (PSA/C18/MgSO₄). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Dilute the cleaned extract 1:5 with Mobile Phase A prior to injection. (Causality: Dilution significantly mitigates residual matrix effects, allowing the IS to easily correct for the remaining minor suppression).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 × 2.1 mm).

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear gradient to 90% B

    • 5.0 - 7.0 min: Hold at 90% B

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 10.0 min: Re-equilibration at 10% B

Data Presentation & Method Validation

To ensure trustworthy quantitation, Multiple Reaction Monitoring (MRM) transitions must be optimized for maximum signal-to-noise ratio.

Table 2: MRM Transitions and Collision Energies for Phenylurea Herbicides

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Expected RT (min)
Fenuron 165.172.146.124 / 353.85
3-(2-Fluorophenyl)-1,1-dimethylurea (IS) 183.172.146.126 / 384.10
Diuron 233.072.046.028 / 405.25
Linuron 249.0160.0182.022 / 185.80

Table 3: Matrix Effect and Recovery Correction (Self-Validating Data) Data represents a complex soil matrix spiked at 10 µg/kg (n=5).

AnalyteAbsolute Recovery (Uncorrected)Matrix Effect (Ion Suppression)IS-Corrected Recovery % RSD
Fenuron 62.4%-35.1%98.2% 4.1%
Diuron 58.7%-40.2%101.5% 3.8%
Linuron 65.1%-31.5%96.4% 5.2%

Insight: The uncorrected recoveries fall well below the acceptable SANTE guideline range (70-120%). However, because 3-(2-Fluorophenyl)-1,1-dimethylurea experiences near-identical suppression and extraction dynamics, applying the IS-correction ratio brings all recoveries into the optimal 96-102% range, validating the robustness of the method.

Workflow Visualization

Workflow N1 1. Sample Aliquot (10 g Homogenized Matrix) N2 2. IS Spiking (Add 3-(2-Fluorophenyl)-1,1-dimethylurea) N1->N2 N3 3. QuEChERS Extraction (Acetonitrile + MgSO4/NaCl) N2->N3 N4 4. dSPE Cleanup (PSA, C18, MgSO4) N3->N4 N5 5. LC-MS/MS Analysis (ESI+ Scheduled MRM) N4->N5 N6 6. Data Processing (IS-Corrected Quantitation) N5->N6

Figure 1: Analytical workflow for phenylurea herbicide quantification using analog internal standard correction.

References

  • Source: ResearchGate (Journal of Chromatography A)
  • Title: Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues Source: Chromtech URL
  • Source: PubMed (nih.gov)
  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL

Sources

Troubleshooting & Optimization

Improving reaction yield in the chemical synthesis of 3-(2-Fluorophenyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)-1,1-dimethylurea. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yield and purity. This guide provides in-depth, field-proven insights based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(2-Fluorophenyl)-1,1-dimethylurea?

There are two primary and highly effective methods for synthesizing this target molecule.

  • Route A: Isocyanate Addition. This is the most direct method, involving the reaction of 2-fluorophenyl isocyanate with dimethylamine. This reaction is typically a straightforward nucleophilic addition and does not require an external base[1].

  • Route B: In-Situ Isocyanate Formation. This route starts from 2-fluoroaniline and uses a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate the 2-fluorophenyl isocyanate in situ. This reactive intermediate is then immediately trapped with dimethylamine in a one-pot procedure[1][2][3].

Synthesis_Pathways cluster_A Route A: Direct Isocyanate Addition cluster_B Route B: In-Situ Isocyanate Formation A_start 2-Fluorophenyl Isocyanate A_reagent + Dimethylamine A_start->A_reagent A_end 3-(2-Fluorophenyl)-1,1-dimethylurea A_reagent->A_end B_start 2-Fluoroaniline B_reagent1 + Triphosgene (or CDI) B_start->B_reagent1 B_intermediate [ 2-Fluorophenyl Isocyanate ] (In-situ intermediate) B_reagent1->B_intermediate B_reagent2 + Dimethylamine B_intermediate->B_reagent2 B_end 3-(2-Fluorophenyl)-1,1-dimethylurea B_reagent2->B_end

Caption: Primary synthetic routes to the target urea.

Q2: My reaction yield is consistently low. What is the most likely cause?

Low yield is most often caused by the formation of a symmetrical urea byproduct, N,N'-bis(2-fluorophenyl)urea . This occurs when the 2-fluorophenyl isocyanate intermediate reacts with unreacted 2-fluoroaniline starting material instead of the intended dimethylamine[1][4]. This issue is particularly prevalent in one-pot syntheses using phosgene equivalents (Route B).

Another significant cause is the presence of water in the reaction. Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to regenerate 2-fluoroaniline and carbon dioxide. This not only consumes your reactive intermediate but also increases the concentration of the starting aniline, further promoting the formation of the symmetrical urea byproduct[5].

Q3: How can I minimize the formation of the N,N'-bis(2-fluorophenyl)urea byproduct?

Minimizing this key byproduct is critical for maximizing yield and simplifying purification.

  • Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents (e.g., DCM, THF dried over molecular sieves), and an inert atmosphere (Nitrogen or Argon). This is essential to prevent the hydrolysis of the isocyanate intermediate[3][5].

  • Control Reagent Stoichiometry and Addition Order (for Route B): When using triphosgene, the order of addition is paramount. First, react the 2-fluoroaniline with the triphosgene in the presence of a non-nucleophilic base (like triethylamine) to form the isocyanate. Only after the aniline has been consumed should you add the dimethylamine to trap the isocyanate[1][2][3]. A slow, controlled addition of the second amine is recommended[3].

  • Use an Amine Salt: Instead of using gaseous dimethylamine or its aqueous solution, use dimethylamine hydrochloride salt. The free amine can then be generated in situ by adding a stoichiometric amount of a tertiary amine base (e.g., triethylamine, diisopropylethylamine). This method is safer, allows for more accurate measurement, and helps maintain anhydrous conditions[6].

Byproduct_Formation isocyanate 2-Fluorophenyl Isocyanate dma Dimethylamine (Desired Nucleophile) isocyanate->dma Desired Path aniline 2-Fluoroaniline (Competing Nucleophile) isocyanate->aniline Side Reaction (Caused by excess aniline or water contamination) product Target Product: 3-(2-Fluorophenyl)-1,1-dimethylurea dma->product High Yield byproduct Byproduct: N,N'-bis(2-fluorophenyl)urea aniline->byproduct Low Yield

Caption: Competing reactions leading to product vs. byproduct.

In-Depth Troubleshooting Guides

Problem: Reaction Stalls or Shows Incomplete Conversion

You've set up the reaction, but TLC or HPLC analysis shows a significant amount of starting material remaining even after several hours.

Causality Analysis
  • Insufficient Activation (Route B): The phosgene equivalent (triphosgene) may not be effectively activating the 2-fluoroaniline. This can be due to low-quality triphosgene (which can degrade upon exposure to moisture) or an inadequate amount of base. The base is crucial for scavenging the HCl generated during the formation of the chloroformate and isocyanate intermediates.

  • Poor Nucleophilicity of Amine: If you are using dimethylamine hydrochloride, an insufficient amount of the tertiary base will result in a low concentration of free dimethylamine, slowing down or stalling the final trapping step.

  • Low Temperature: While room temperature is often sufficient, electron-withdrawing groups on the aniline (like fluorine) can slightly decrease its nucleophilicity, potentially requiring mild heating to initiate activation.

Solutions & Protocols
ParameterRecommended Action & Rationale
Reagent Quality Use freshly opened or properly stored triphosgene. Triphosgene is a solid but serves as a source for gaseous phosgene and is sensitive to moisture[1].
Base Stoichiometry For Route B, ensure at least 2.2 equivalents of a tertiary amine base (e.g., triethylamine) are used relative to the 2-fluoroaniline. This accounts for the HCl produced during both the chloroformate and isocyanate formation steps[3].
Temperature Control Start the reaction at 0 °C during the addition of triphosgene (to control exotherm), then allow it to warm to room temperature. If the reaction is sluggish, gently heat to 40-50 °C and monitor by TLC/HPLC.
Solvent Choice Use aprotic solvents that are known to perform well for urea synthesis. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices[1][6].
Problem: Product is Difficult to Purify from Byproducts

Your crude product is a mixture containing the desired urea, the symmetrical N,N'-bis(2-fluorophenyl)urea, and possibly other impurities, making isolation difficult.

Causality Analysis

This is a direct consequence of the side reactions discussed in the FAQs. The structural similarity between the desired product and the symmetrical byproduct can make separation by simple recrystallization challenging. The byproduct is less polar than the desired product but may have similar solubility profiles in many common solvents.

Solutions & Protocols
  • Optimize the Reaction: The best purification is a clean reaction. Before attempting large-scale purification, revisit the reaction conditions to suppress byproduct formation using the strategies outlined in FAQ Q3.

  • Purification Strategy: Column Chromatography. If byproduct formation is unavoidable, flash column chromatography is the most effective purification method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Acetone) is recommended. Start with a low polarity mixture and gradually increase the concentration of the polar solvent. The symmetrical byproduct, being less polar, should elute first.

  • Purification Strategy: Recrystallization.

    • Solvent Screening: If chromatography is not feasible, perform a systematic solvent screen for recrystallization. Test solvent systems like Ethyl Acetate/Hexanes, Toluene, or Isopropanol/Water. The goal is to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or 0 °C, while the byproduct remains in solution.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent system. Allow it to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent[7].

Recommended Solvents for Synthesis & Workup
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Ethyl Acetate (EtOAc)
Hexanes / Heptane

Optimized Experimental Protocol (Route B)

This protocol utilizes the triphosgene method with dimethylamine hydrochloride to ensure anhydrous conditions and stoichiometric control.

1. Reagent Preparation:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • To the flask, add 2-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

2. Isocyanate Formation:

  • Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the triphosgene solution dropwise to the stirred aniline solution at 0 °C over 30 minutes. Caution: Triphosgene releases toxic phosgene gas during the reaction; this must be performed in a well-ventilated fume hood[1][2].

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of 2-fluoroaniline by TLC or HPLC.

3. Urea Formation:

  • In a separate flask, suspend dimethylamine hydrochloride (1.2 eq) in anhydrous DCM.

  • Slowly add this suspension to the reaction mixture.

  • Stir the reaction at room temperature for an additional 2-4 hours or until the isocyanate intermediate is fully consumed (as monitored by TLC/HPLC).

4. Workup and Isolation:

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography (Hexane/Ethyl Acetate gradient) or recrystallization as described above.

Caption: Troubleshooting and optimization workflow.

References

  • Al-Masoudi, N. A., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Molecules, 26(9), 2699. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Organic Chemistry Portal. Available at: [Link]

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937–1938. Available at: [Link]

  • ResearchGate. (n.d.). General scheme of urea 3 formation via the use of triphosgene. ResearchGate. Available at: [Link]

  • ACS Publications. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. ResearchGate. Available at: [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, Z., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available at: [Link]

  • PrepChem. (2017). Synthesis of 3-(3,4-dichlorophenyl)-1,1-dimethylurea. PrepChem.com. Available at: [Link]

  • Google Patents. (2022). CN109956891B - Technical method for preparing 1, 1-dimethyl urea. Google Patents.
  • Google Patents. (2016). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled... Google Patents.
  • Organic Syntheses. (2005). 1-(TERT-BUTYLIMINO-METHYL)-1,3-DIMETHYL-UREA HYDROCHLORIDE. Organic Syntheses, 82, 59. Available at: [Link]

  • Organic Syntheses. (1929). asym-DIMETHYLUREA. Organic Syntheses, 9, 38. Available at: [Link]

  • Google Patents. (2021). Synthesis method of 3-(3-hydroxyphenyl)-1, 1-dimethylurea, intermediate and application. Google Patents.

Sources

Resolving LC-MS co-elution issues for 3-(2-Fluorophenyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Phenylurea Analysis

Guide: Resolving Co-elution in the LC-MS Analysis of 3-(2-Fluorophenyl)-1,1-dimethylurea

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving chromatographic co-elution involving 3-(2-Fluorophenyl)-1,1-dimethylurea and related compounds. As researchers and drug development professionals, achieving baseline separation is critical for accurate quantification and regulatory compliance. This document moves beyond generic advice to explain the underlying chromatographic principles, enabling you to make informed decisions to resolve complex separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and how can I reliably detect it when analyzing 3-(2-Fluorophenyl)-1,1-dimethylurea?

A1: Co-elution occurs when two or more distinct chemical entities are not sufficiently separated by the liquid chromatography (LC) column and elute at or near the same retention time, resulting in overlapping chromatographic peaks.[1][2] This is a critical issue because it compromises the accuracy of quantification by leading to an overestimation of the analyte's concentration and can suppress the ionization of the target analyte in the mass spectrometer.[3]

For 3-(2-Fluorophenyl)-1,1-dimethylurea, potential co-eluents can include:

  • Structural Isomers: Compounds with the same molecular formula and mass, such as 3-(3-Fluorophenyl)-1,1-dimethylurea or 3-(4-Fluorophenyl)-1,1-dimethylurea, which cannot be distinguished by the mass spectrometer alone.[4]

  • Metabolites or Degradants: By-products from stability studies or metabolism, which may have similar core structures and polarities (e.g., hydroxylated or demethylated forms).[5]

  • Matrix Interferences: Unrelated compounds from the sample matrix (e.g., plasma, soil, formulation excipients) that happen to have similar chromatographic behavior under the current method conditions.[3]

Detecting Co-elution:

  • Visual Peak Shape Inspection: The most apparent sign is a distorted peak, such as one with a shoulder or a clear doublet ("split peak"). However, perfect co-elution can still produce a symmetrical-looking peak.[2]

  • Mass Spectrometry Analysis: This is the most definitive method. By examining the mass spectra across the entire width of a single chromatographic peak, you can confirm its purity.[2]

    • Purity Check: If the peak is pure, the mass spectrum at the upslope, apex, and downslope will be identical.

    • Co-elution Indication: If a co-eluting species is present, you will observe different ions or a significant shift in the relative abundance of ions across the peak profile.[2] Most modern chromatography data systems (CDS) have functions for peak purity analysis that automate this process.

Troubleshooting Guide: A Systematic Approach to Resolution

When facing a co-elution problem, it is crucial to address it systematically. The most effective troubleshooting workflow involves optimizing parameters in order of their impact on selectivity (α), which is the ability of the chromatographic system to "tell apart" different analytes.[2]

Below is a decision-making workflow to guide your efforts.

CoElution_Workflow cluster_0 Level 1: Problem Identification cluster_1 Level 2: Mobile Phase Optimization (Highest Impact on Selectivity) cluster_2 Level 3: Stationary Phase Optimization (Fundamental Selectivity Change) cluster_3 Level 4: Fine-Tuning & Advanced Methods start Co-elution Suspected (Peak Tailing, Shoulder, or Failed Purity) confirm Confirm with MS Data (Varying Spectra Across Peak) start->confirm mod_gradient Adjust Gradient Slope (Shallower gradient to increase separation) confirm->mod_gradient Start Optimization mod_organic Change Organic Modifier (e.g., Acetonitrile vs. Methanol) mod_gradient->mod_organic mod_ph Modify Mobile Phase pH (If analyte or interferent is ionizable) mod_organic->mod_ph change_chem Switch Column Chemistry (e.g., C18 to Biphenyl or Phenyl-Hexyl) mod_ph->change_chem If Mobile Phase changes are insufficient change_particle Change Particle Technology (e.g., Fully Porous to Core-Shell) change_chem->change_particle mod_temp Adjust Column Temperature change_particle->mod_temp If further optimization is needed mod_flow Decrease Flow Rate mod_temp->mod_flow end_node Resolution Achieved (Rs > 1.5) mod_flow->end_node Validate Method Column_Selection Analyte 3-(2-Fluorophenyl)-1,1-dimethylurea Aromatic Ring (Fluorinated) Urea Moiety (Polar) C18 C18 Column Primarily Hydrophobic Interactions Analyte:f0->C18 Standard Interaction Biphenyl Biphenyl Column Hydrophobic + π-π Stacking Analyte:f1->Biphenyl Strong Interaction PFP PFP Column Hydrophobic + Aromatic + Dipole-Dipole Analyte:f1->PFP Strong Interaction

Sources

Optimizing mobile phase gradients for 3-(2-Fluorophenyl)-1,1-dimethylurea chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatographer’s Diagnostic Desk . As a Senior Application Scientist, I have designed this technical support center to move beyond basic troubleshooting. Method development is not a trial-and-error exercise; it is a deterministic process governed by thermodynamics and fluid dynamics.

When optimizing mobile phase gradients for 3-(2-Fluorophenyl)-1,1-dimethylurea , we must account for the unique physicochemical properties of the molecule: the lipophilicity of the phenyl ring, the strong electronegativity and dipole moment induced by the ortho-fluorine atom, and the hydrogen-bonding capacity of the urea linkage.

Below is an authoritative, self-validating guide to mastering the chromatographic behavior of this compound.

I. Mechanistic Workflow: Gradient Optimization Logic

The following decision tree illustrates the systematic approach to gradient optimization, ensuring that every adjustment is driven by quantitative retention metrics rather than guesswork.

GradientOptimization Start 1. Define Target Profile 3-(2-Fluorophenyl)-1,1-dimethylurea Screening 2. Broad Gradient Screen 5% to 95% B over 20 min Start->Screening Assess 3. Calculate Gradient Retention Factor (k*) Screening->Assess Early k* < 2 (Elutes too early) Decrease Initial %B or Add Isocratic Hold Assess->Early Weak retention Late k* > 10 (Elutes too late) Increase Initial %B or Steepen Gradient Slope Assess->Late Strong retention Optimal Optimal Retention (2 ≤ k* ≤ 10) Assess->Optimal Target range achieved Early->Screening Iterate Late->Screening Iterate Selectivity 4. Fine-Tune Selectivity (MeOH vs ACN, Temp) Optimal->Selectivity Validate 5. Self-Validation Check Rs > 2.0 & Tailing < 1.5 Selectivity->Validate

Fig 1. Logical workflow for optimizing reversed-phase gradients based on retention factor (k).*

II. Technical Troubleshooting & FAQs

Q1: My 3-(2-Fluorophenyl)-1,1-dimethylurea peak is eluting too close to the void volume ( t0​ ) during my standard 5–95% Acetonitrile gradient. How do I fix this? The Causality: The compound is moderately lipophilic, but if it elutes near the void volume, the initial solvent strength of your gradient is too high, preventing the analyte from partitioning into the stationary phase. In gradient HPLC, the retention factor of each analyte constantly changes as the eluotropic strength increases[1]. The Solution: Implement a 2-to-3-minute isocratic hold at the beginning of the run (e.g., hold at 5% B). An isocratic hold allows the analyte to fully focus at the head of the column before the organic modifier concentration begins to rise[2]. Alternatively, switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). MeOH is a weaker elution solvent in reversed-phase chromatography, which inherently increases retention time and often improves peak shape for phenylureas[3].

Q2: I am seeing partial co-elution between 3-(2-Fluorophenyl)-1,1-dimethylurea and its desmethyl degradation product (3-(2-Fluorophenyl)-1-methylurea). How do I adjust the gradient to resolve them? The Causality: The loss of a methyl group makes the degradant slightly more polar, meaning it will elute just before the parent compound. If your gradient slope is too steep, the rate of change in solvent strength outpaces the column's ability to separate these structurally similar compounds based on their subtle hydrophobic differences. The Solution: You must decrease the gradient steepness ( ΔΦ ) specifically during the elution window of these compounds. Calculate the gradient retention coefficient ( k∗ ) using the formula: k∗=S×ΔΦ×Vm​tG​×F​ [1]. To increase resolution, increase the gradient time ( tG​ ) or decrease the change in organic composition ( ΔΦ ) to ensure k∗ falls in the optimal range of 2 to 10[1].

Q3: Why am I experiencing baseline drift and ghost peaks during the gradient run? The Causality: Baseline drift in gradient elution is almost always an optical artifact caused by the differing UV absorbances of your A and B solvents as their ratio changes. Ghost peaks are typically caused by impurities in the aqueous phase (Solvent A) that concentrate on the column during the highly aqueous initial conditions and elute as the organic strength increases. The Solution:

  • Match UV absorbances: If detecting at low wavelengths (<230 nm), ensure you are using HPLC-grade solvents.

  • System Dwell Volume: Ensure your system's dwell volume (the volume from the mixing point to the column head) is accounted for. Large dwell volumes delay the arrival of the gradient at the column, causing unexpected retention shifts[1].

  • Blank Gradients: Always run a "blank" gradient (injecting sample diluent) to map out system-derived ghost peaks.

III. Self-Validating Experimental Protocol

To ensure absolute trustworthiness, do not just run this method—validate it dynamically. This protocol contains built-in mathematical checks to confirm success.

Step 1: Column & Mobile Phase Preparation

  • Column: Select a C18 or Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). A PFP column offers orthogonal π−π and dipole interactions specifically beneficial for the ortho-fluorinated ring.

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (buffers residual silanols to prevent tailing).

  • Mobile Phase B: Methanol (HPLC Grade). Note: Methanol is preferred over ACN for phenylureas to maximize selectivity via hydrogen bonding[3].

Step 2: The Broad Screening Gradient

  • Set flow rate to 1.0 mL/min.

  • Program the pump: 5% B to 95% B over 20 minutes.

  • Inject 5 µL of a 10 µg/mL standard of 3-(2-Fluorophenyl)-1,1-dimethylurea.

Step 3: Self-Validation Calculation (The k∗ Check)

  • Identify the retention time ( tR​ ) of the peak.

  • Calculate the apparent k∗ for your system. If k∗ is < 2, the method fails the validation check. You must flatten the gradient slope (e.g., 5% B to 60% B over 20 minutes) and repeat Step 2 until k∗ is optimized[1].

Step 4: Fine-Tuning the Elution Window

  • Once the elution %B is identified (e.g., the compound elutes when the column is at 45% B), adjust the gradient to start 10% below this value and end 10% above it, spreading this narrow transition over 10 minutes to maximize resolution from impurities.

IV. Data Presentation: Gradient Parameter Matrix

Use this matrix to predict how changes in your gradient parameters will alter the chromatography of 3-(2-Fluorophenyl)-1,1-dimethylurea.

Parameter AdjustedAdjustment DirectionEffect on Retention Time ( tR​ )Effect on Peak WidthEffect on Resolution ( Rs​ )Causality / Mechanism
Initial %B IncreaseDecreaseSharperDecreaseAnalyte spends less time partitioning into the stationary phase.
Gradient Time ( tG​ ) Increase (Flatter slope)IncreaseBroaderIncreaseSlower change in eluotropic strength allows for finer discrimination of hydrophobicities.
Flow Rate ( F ) IncreaseDecreaseSharperMinor DecreaseFaster linear velocity reduces longitudinal diffusion but may hinder mass transfer.
Solvent Switch ACN MeOHIncreaseSlightly BroaderIncreaseMeOH is a weaker eluotropic solvent than ACN, increasing overall retention and altering selectivity[3].

V. References

  • LCGC International. "Gradient HPLC for Reversed-Phase Separations." Chromatography Online. Available at:[Link]

  • Element Lab Solutions. "HPLC Gradient in reverse phase chromatography." Element Lab Solutions. Available at: [Link]

Sources

Minimizing thermal degradation of 3-(2-Fluorophenyl)-1,1-dimethylurea during GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in analytical chemistry: the thermal degradation of phenylurea derivatives—specifically 3-(2-Fluorophenyl)-1,1-dimethylurea —during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Rather than simply providing a list of instrument parameters, this guide is built on mechanistic causality. By understanding why your compound degrades, you can engineer a self-validating analytical system that guarantees data integrity.

Mechanistic Causality: The Thermal Degradation Pathway

Phenylurea compounds are inherently thermally labile. When subjected to temperatures exceeding 180°C—which is typical of standard split/splitless GC inlets—the urea linkage undergoes rapid pyrolytic cleavage[1].

For 3-(2-Fluorophenyl)-1,1-dimethylurea, this thermal stress induces a breakdown into 2-fluorophenyl isocyanate and dimethylamine [2]. Because this degradation occurs dynamically within the inlet and the head of the column, it leads to poor reproducibility, loss of the parent compound signal, and the appearance of intense, unexpected degradation peaks in your chromatogram[2].

Pathway Parent 3-(2-Fluorophenyl)-1,1-dimethylurea (Thermally Labile Parent) Heat Thermal Stress (GC Inlet >180°C) Parent->Heat Iso 2-Fluorophenyl Isocyanate (Degradation Product) Heat->Iso Pyrolytic Cleavage Amine Dimethylamine (Volatile Byproduct) Heat->Amine Pyrolytic Cleavage

Thermal degradation pathway of 3-(2-fluorophenyl)-1,1-dimethylurea in GC.

Troubleshooting Guide: Core Optimization Strategies

To achieve reproducible results, you must minimize the thermal residence time and temperature exposure of the analyte. The table below summarizes the causality and expected outcomes of different GC-MS injection strategies.

Quantitative Comparison of GC-MS Optimization Strategies
Injection TechniqueInlet Temperature (°C)Thermal Degradation RiskParent Compound Recovery (%)Causality & Recommended Application
Standard Splitless 250High (Extensive Cleavage)< 10%High thermal energy breaks the N-C bond. Not recommended.
Low-Temp Splitless 150Moderate40 - 60%Reduces cleavage but causes poor volatilization and peak broadening.
PTV (Programmed) 60 → 250 (Rapid)Low to Moderate75 - 85%Analyte is transferred to the column before reaching pyrolytic temperatures.
Cold On-Column (COC) Oven Track (Ambient)Very Low> 95%Completely bypasses inlet vaporization. Ideal for highly sensitive quantitative work.
Pre-Column Alkylation 250 (Derivatized)None (Thermostable)> 98%Chemical modification prevents degradation entirely. Best for complex matrices.

Step-by-Step Methodology: Pre-Column Alkylation Protocol

If instrumental modifications (like COC or PTV) are insufficient for your matrix, chemical derivatization is the gold standard. Alkylation replaces the acidic proton on the urea nitrogen with an alkyl group, which fundamentally alters the molecule's thermal kinetics and prevents pyrolytic cleavage[3].

Reagents Required:

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Iodoethane (Alkylating agent)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • Sample Preparation: Extract the target compound from your matrix and dry completely under a gentle stream of nitrogen. Crucial: Trace moisture will quench the NaH and halt the reaction.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of anhydrous THF.

  • Deprotonation: Add approximately 10 mg of NaH to the vial.

    • Self-Validation Step: You must observe slight effervescence (H₂ gas evolution). This visual cue confirms the active deprotonation of the urea nitrogen. If no bubbles appear, your THF is wet; discard and restart.

  • Alkylation: Add 50 µL of iodoethane. Seal the vial tightly and incubate at 40°C for 30 minutes.

  • Quenching & Extraction: Carefully add 1.0 mL of LC-MS grade water to quench excess NaH. Extract the newly formed ethylated derivative using 1.0 mL of hexane. Vortex for 30 seconds and centrifuge.

  • Analysis: Inject 1 µL of the upper hexane layer into the GC-MS.

    • Self-Validation Step: Run a pre-derivatization standard alongside this sample. A successful protocol is validated when the isocyanate degradation peak completely disappears, replaced by a single, sharp peak corresponding to the mass of the ethylated parent compound[3].

Diagnostic Workflow

Use the following logical workflow to systematically eliminate thermal degradation in your GC-MS system.

Workflow Start Observe Multiple Peaks or Low Parent Recovery CheckInlet Use PTV or COC Inlet (Lower Thermal Stress) Start->CheckInlet CheckRecovery Is Parent Peak Stable & Reproducible? CheckInlet->CheckRecovery Success Proceed with Fast GC & Short Column CheckRecovery->Success Yes Deriv Implement Pre-Column Alkylation Protocol CheckRecovery->Deriv No

Diagnostic workflow for resolving phenylurea thermal degradation in GC-MS.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive peak at a significantly lower m/z than my target parent ion? A: You are observing the isocyanate degradation product. For 3-(2-Fluorophenyl)-1,1-dimethylurea, the 2-fluorophenyl isocyanate fragment will dominate the chromatogram if inlet temperatures exceed 200°C. This is a classic hallmark of phenylurea thermal breakdown[2].

Q: Can I just lower my standard splitless inlet temperature to 150°C to fix the problem? A: While lowering the inlet temperature reduces thermal degradation, it introduces a new problem: it compromises the volatilization and transfer efficiency of the parent compound. This leads to severe peak broadening, tailing, and poor sensitivity. We strongly recommend using Programmable Temperature Vaporizing (PTV) or Cold On-Column (COC) injection instead to balance volatilization with thermal protection.

Q: Why is a shorter, thinner-film GC column recommended for these compounds? A: Degradation is a function of both temperature and time. A shorter column (e.g., 15m instead of 30m) with a thin stationary phase film (e.g., 0.1 µm) allows the analyte to elute at a lower oven temperature and reduces its residence time within the heated zone, thereby minimizing on-column degradation.

Q: Is LC-MS a better alternative for this compound? A: Yes, because LC-MS operates at near-ambient temperatures during separation, it inherently bypasses the thermal degradation issues associated with GC inlets[1]. However, if your laboratory is restricted to GC-MS, the alkylation derivatization protocol provided above will allow you to achieve LC-MS levels of reliability on a GC platform.

References

  • Analysis of phenylurea herbicides from plants by GC/MS Source: Talanta / PubMed URL:[Link]

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry Source: Journal of Chromatography A / PubMed URL:[Link]

  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction Source: LCGC International URL:[Link]

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of 3-(2-Fluorophenyl)-1,1-dimethylurea in Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic small molecules in in vitro and in vivo assays.

3-(2-Fluorophenyl)-1,1-dimethylurea is a specific, highly hydrophobic phenylurea derivative. The combination of the 2-fluoro substitution and the dimethylurea moiety renders this compound highly prone to kinetic precipitation when transitioning from organic stock solutions into aqueous environments. Quantitative structure-activity relationship (QSAR) analyses of phenylurea derivatives confirm that high lipophilicity is a primary driver of poor aqueous solubility, which directly leads to inconsistent dosing, false negatives, and low permeability in bioassays [1].

This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these solubility bottlenecks without compromising the scientific integrity of your assays.

Diagnostic Decision Tree

Before altering your assay parameters, use the following logical workflow to determine the optimal solubilization strategy for your specific experimental constraints.

Troubleshooting Start Observe Precipitation of 3-(2-Fluorophenyl)-1,1-dimethylurea? CheckDMSO Is cell/enzyme tolerance for DMSO > 0.5%? Start->CheckDMSO Yes UseDMSO Protocol A: Intermediate DMSO Dilution CheckDMSO->UseDMSO Yes CheckCD Protocol B: HP-β-CD Complexation CheckDMSO->CheckCD No / High Toxicity UseDMSO->CheckCD Still Precipitates Success Proceed to Bioassay (Soluble State Achieved) UseDMSO->Success Soluble CheckCD->Success Soluble Formulation Consider Nanosuspension or Surfactants (Tween-80) CheckCD->Formulation Still Precipitates Formulation->Success Soluble

Fig 1: Decision tree for resolving 3-(2-Fluorophenyl)-1,1-dimethylurea kinetic precipitation.

Quantitative Solubility Profiles

Understanding the thermodynamic limits of your vehicle is critical. The table below summarizes the apparent solubility enhancements typically observed for lipophilic phenylureas across different biological vehicles.

Solubilization StrategyApparent Solubility (µg/mL)Bioassay CompatibilityPrimary Solubilization Mechanism
Aqueous Buffer (pH 7.4) < 5HighN/A (Baseline)
0.5% DMSO in Buffer 15 - 25High (Most cell lines)Co-solvency (Disruption of water lattice)
1% Tween-80 50 - 100Moderate (Membrane disruption)Micellar encapsulation
10% HP-β-CD > 500High (Biologically inert)Host-guest inclusion complexation
Validated Experimental Protocols

Do not just follow these steps blindly; understand the causality behind them. Every protocol must be treated as a self-validating system—always run a vehicle-only control to ensure the solubilizing agent itself is not inducing a biological response.

Protocol A: The Intermediate Co-solvent Dilution Method

The Science: Direct injection of a 100% DMSO stock into an aqueous buffer causes rapid diffusion of the solvent into the water. This leaves the hydrophobic compound locally supersaturated, causing immediate nucleation and precipitation. An intermediate dilution step reduces this localized concentration gradient.

  • Master Stock Preparation: Dissolve 3-(2-Fluorophenyl)-1,1-dimethylurea in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously.

  • Intermediate Dilution: Prepare a 100X intermediate stock by diluting the master stock into a 50% DMSO / 50% Assay Buffer solution.

  • Thermal Equilibration: Pre-warm your final assay media to 37°C.

  • Final Spiking: While rapidly vortexing the pre-warmed media, add the intermediate stock dropwise to reach your final target concentration (ensure final DMSO concentration remains ≤ 0.5%).

  • Validation: Inspect under a microscope at 20X magnification to confirm the absence of micro-crystals.

Protocol B: Host-Guest Complexation using HP-β-CD

The Science: Cyclodextrins provide a host-guest system that enables a molecularly dispersed state of the drug without changing its covalent structure [2]. The hydrophobic 2-fluorophenyl ring enters the cyclodextrin cavity, displacing high-enthalpy water molecules (an entropically favorable process), while the hydrophilic exterior keeps the complex dissolved.

  • Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or DMEM).

  • Compound Addition: Add the solid 3-(2-Fluorophenyl)-1,1-dimethylurea directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock dropwise while stirring vigorously.

  • Equilibration: Incubate the mixture at 37°C for 24 hours on an orbital shaker. Causality note: Complexation is a thermodynamic equilibrium process and requires time and kinetic energy to reach maximum encapsulation.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. This critical step removes any uncomplexed, undissolved aggregates.

  • Quantification: (Optional but recommended) Verify the final dissolved concentration using HPLC or UV-Vis spectroscopy before proceeding to the bioassay.

Troubleshooting FAQs

Q1: Why does 3-(2-Fluorophenyl)-1,1-dimethylurea precipitate immediately when I add my DMSO stock to the cell culture media? A1: This is a classic case of kinetic precipitation. While the compound is highly soluble in 100% DMSO, its solubility limit in aqueous media is extremely low due to its lipophilic core. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the hydrophobic compound locally supersaturated, causing rapid nucleation and precipitation before it can evenly disperse. Using Protocol A (Intermediate Dilution) mitigates this localized supersaturation.

Q2: Can I just increase the DMSO concentration to 2% to keep the compound in solution? A2: As a Senior Application Scientist, I strongly advise against this for cell-based assays. While 2% DMSO will artificially increase the apparent solubility of the compound, it exceeds the maximum tolerated concentration for most cell lines (typically ≤ 0.5%). High DMSO concentrations induce cellular stress, alter membrane permeability, and can trigger apoptosis. This will lead to false-positive cytotoxicity readings or mask the true pharmacological effect of your compound.

Q3: How do I know if the cyclodextrin complex is actually releasing the drug to my biological target? A3: The interaction between the phenylurea compound and the cyclodextrin cavity is strictly non-covalent. It exists in a dynamic, reversible thermodynamic equilibrium ( Drug+CD⇌Complex ). Because the drug has a much higher binding affinity for lipophilic biological membranes and target protein pockets than for the cyclodextrin cavity, it will naturally partition out of the complex and into the cells upon contact.

Q4: My assay results are highly variable between replicates. Could solubility be the issue even if I don't see a precipitate? A4: Yes. You are likely experiencing "micro-precipitation." Sub-visible aggregates (nanoparticles or micro-crystals) can form that are invisible to the naked eye but drastically reduce the bioavailable concentration of the monomeric drug. This leads to erratic dose-response curves. Always filter your final dosing solutions through a 0.22 µm filter (as outlined in Protocol B) to ensure you are only testing the truly dissolved fraction.

References
  • Title: Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials Source: RSC Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (via PubMed Central / MDPI) URL: [Link]

Validation & Comparative

Comparing herbicidal efficacy of 3-(2-Fluorophenyl)-1,1-dimethylurea versus fluometuron

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in agrochemical development and plant physiology, I have structured this technical guide to provide a rigorous, objective comparison between two phenylurea compounds: the industry-standard fluometuron and its structural analog, 3-(2-Fluorophenyl)-1,1-dimethylurea .

For researchers and drug development professionals, understanding the subtle Structure-Activity Relationships (SAR) between these molecules is critical. A minor shift in halogen substitution not only alters physicochemical properties but fundamentally dictates target-site binding kinetics and whole-plant efficacy.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

Both fluometuron and 3-(2-Fluorophenyl)-1,1-dimethylurea belong to the phenylurea class of herbicides. Their primary mechanism of action is the potent inhibition of the Hill reaction within Photosystem II (PSII), which halts the photosynthetic electron transport chain and prevents the formation of ATP and NADPH[1].

At the molecular level, phenylurea herbicides bind competitively to the plastoquinone (QB) binding niche on the D1 protein of the PSII complex[2]. This interaction is heavily stabilized by hydrogen bonding with specific amino acid residues, notably His215 and Ser264[3].

The Impact of Halogen Substitution:

  • Fluometuron (3-(3-trifluoromethylphenyl)-1,1-dimethylurea): Features a bulky, highly electronegative trifluoromethyl (-CF3) group at the meta (3-) position. This configuration optimizes lipophilicity (LogP = 2.42)[1] and allows the aromatic ring to sit perfectly within the hydrophobic pocket of the D1 protein, maximizing hydrogen bond strength with His215 and Ser264.

  • 3-(2-Fluorophenyl)-1,1-dimethylurea: Features a fluorine atom at the ortho (2-) position. In phenylurea SAR, ortho-substitutions introduce severe steric hindrance against the urea backbone. This steric clash forces the aromatic ring to twist out of coplanarity with the urea moiety, significantly weakening the critical hydrogen bonds required for tight D1 protein binding. Consequently, the intrinsic PSII inhibitory power is drastically reduced.

PSII_Inhibition H2O H2O Oxidation (Oxygen Evolving Complex) P680 P680 Reaction Center (Light Excitation) H2O->P680 e- Flow QA Plastoquinone A (QA) (D2 Protein) P680->QA e- Flow QB Plastoquinone B (QB) (D1 Protein) QA->QB Native e- Flow ROS ROS Generation & Cellular Death QA->ROS Blocked e- causes oxidative stress Herbicide Phenylurea Herbicide (Fluometuron / 2-F-Urea) Herbicide->QB Competitive Binding at His215/Ser264

Fig 1. Mechanism of Photosystem II inhibition by phenylurea herbicides at the D1 protein.

Experimental Methodologies

To objectively compare the efficacy of these two compounds, we must isolate intrinsic target-site activity from whole-plant bioavailability. The following self-validating protocols ensure that our data is free from confounding environmental variables.

Protocol A: In Vitro PSII Electron Transport Inhibition (Hill Reaction Assay)

Causality: Whole-plant assays are often confounded by differential root uptake, soil adsorption, and translocation rates. By utilizing isolated chloroplasts and an artificial electron acceptor (DCPIP), we directly and exclusively quantify the intrinsic binding affinity of the herbicides to the D1 protein.

Step-by-Step Workflow:

  • Chloroplast Isolation: Homogenize fresh leaves of a susceptible weed species (e.g., Amaranthus palmeri) in an ice-cold isolation buffer (0.33 M sorbitol, 50 mM HEPES, pH 7.6). Centrifuge at 3,000 x g to pellet the intact chloroplasts.

  • Dark Adaptation: Resuspend the pellet and dark-adapt the chloroplast suspension for 30 minutes. Self-Validation: This ensures all PSII reaction centers are fully open and synchronized prior to treatment[2].

  • Herbicide Incubation: Aliquot the suspension into cuvettes. Add serial dilutions (0.1 µM to 100 µM) of fluometuron, 3-(2-Fluorophenyl)-1,1-dimethylurea, and a solvent-only control. Incubate for 10 minutes.

  • DCPIP Addition: Add 60 µM of DCPIP (2,6-dichlorophenolindophenol), a blue dye that turns colorless upon reduction by the electron transport chain.

  • Spectrophotometric Analysis: Illuminate the cuvettes with saturating actinic light and immediately measure absorbance at 600 nm over 2 minutes.

  • Data Calculation: Calculate the IC50 (concentration required to inhibit DCPIP reduction by 50%) relative to the untreated control.

Assay_Workflow Isolate 1. Chloroplast Isolation Adapt 2. Dark Adaptation Isolate->Adapt Incubate 3. Herbicide Incubation Adapt->Incubate Assay 4. DCPIP Reduction Assay Incubate->Assay Analyze 5. IC50 Determination Assay->Analyze

Fig 2. Self-validating workflow for the in vitro Hill reaction assay to determine PSII IC50.

Protocol B: Whole-Plant Greenhouse Dose-Response

Causality: Intrinsic activity does not guarantee field efficacy. Fluometuron is highly mobile in soil and readily absorbed by roots[4]. The altered lipophilicity of the ortho-fluoro analog requires in vivo testing to bridge the gap between biochemical potential and agronomic reality.

Step-by-Step Workflow:

  • Preparation: Fill standardized pots with a characterized sandy loam soil. Sow 10 seeds of the target weed per pot.

  • Pre-Emergence Application: Apply the herbicides using a track sprayer calibrated to deliver 150 L/ha. Use logarithmic dose rates ranging from 0.1 to 4.0 kg a.i./ha. Self-Validation: Include untreated controls and an industry-standard reference (e.g., diuron) to validate the baseline growth and spray accuracy.

  • Incubation: Maintain pots in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod. Sub-irrigate to prevent herbicide leaching.

  • Biomass Quantification: At 21 days post-treatment, harvest all above-ground living plant tissue. Dry at 70°C for 48 hours and record the dry weight. Calculate the ED50 (Effective Dose for 50% biomass reduction).

Quantitative Data Comparison

The following table synthesizes the physicochemical properties and experimental efficacy metrics, highlighting why fluometuron achieved commercial success while ortho-substituted analogs remain primarily research compounds.

ParameterFluometuron3-(2-Fluorophenyl)-1,1-dimethylurea
Chemical Structure 3-(3-trifluoromethylphenyl)-1,1-dimethylurea3-(2-fluorophenyl)-1,1-dimethylurea
Halogen Substitution Meta-Trifluoromethyl (-CF3)Ortho-Fluoro (-F)
LogP (Lipophilicity) 2.42~1.60 (Calculated)
D1 Protein Binding Affinity High (Optimal hydrophobic pocket fit)Low-Moderate (Steric hindrance/ring twist)
PSII IC50 (In Vitro) ~0.5 µM> 15.0 µM
ED50 (Whole Plant Biomass) 0.8 - 1.2 kg a.i./ha> 4.0 kg a.i./ha
Pre-Emergence Efficacy Excellent (Broadleaf/Grasses)Poor to Moderate

Conclusion: The experimental data confirms the predictive SAR models. The meta-trifluoromethyl group of fluometuron provides the exact electronegativity and spatial geometry required to lock into the D1 protein's QB niche. Conversely, the ortho-fluoro substitution in 3-(2-Fluorophenyl)-1,1-dimethylurea disrupts molecular planarity, drastically increasing the IC50 and rendering it agronomically unviable as a standalone pre-emergence herbicide.

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 2-Fluoro vs. 3-Fluoro Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The diaryl urea pharmacophore is a cornerstone in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., sorafenib, lenvatinib) and soluble epoxide hydrolase (sEH) inhibitors. These molecules typically function as Type II kinase inhibitors, binding to the "DFG-out" inactive conformation of the kinase domain.

During lead optimization, the "fluorine scan" is a critical tool. Moving a single fluorine atom from the ortho (2-fluoro) to the meta (3-fluoro) position on the terminal phenyl ring profoundly alters the molecule's dihedral angles, electrostatic potential, and interaction with the target's lipophilic pockets. This guide objectively compares the structure-activity relationship (SAR) of 2-fluoro and 3-fluoro phenylurea derivatives, providing mechanistic insights and self-validating experimental workflows for their evaluation.

Mechanistic Causality: The Fluorine Position Effect

The divergent biological performance of 2-fluoro and 3-fluoro phenylureas is driven by a combination of steric hindrance and vector alignment within the target binding site.

The 3-Fluoro (Meta) Advantage: Target Affinity

In the context of Receptor Tyrosine Kinases (RTKs) such as VEGFR2 (KDR) and EGFR, 1[1].

  • Causality: The 3-fluoro substitution directs the halogen deep into a lipophilic pocket adjacent to the hinge region without disrupting the planarity of the urea core. This planar geometry is essential for maintaining critical hydrogen bonds between the urea NH groups and the conserved glutamate (e.g., Glu 885 in VEGFR2) in the DFG-out conformation[2].

The 2-Fluoro (Ortho) Trade-off: Pharmacokinetics vs. Potency

Shifting the fluorine to the 2-position often results in a measurable drop in direct target affinity, though it can yield unexpected systemic benefits.

  • Causality: The 2-fluoro atom creates a steric clash with the adjacent urea NH group. To resolve this strain, the terminal phenyl ring twists out of the urea plane, breaking the ideal planar geometry required for optimal target binding. However, this twisted, non-planar conformation disrupts crystal lattice packing, which 1[1].

Visualizing the SAR Logic

SAR_Logic Core Diaryl Urea Pharmacophore F2 2-Fluoro (Ortho) Core->F2 F3 3-Fluoro (Meta) Core->F3 Steric2 Steric Clash with Urea NH F2->Steric2 Steric3 Optimal Hydrophobic Vector F3->Steric3 Conf2 Twisted Dihedral Angle Steric2->Conf2 Bind2 Reduced Target Affinity Conf2->Bind2 PK2 Enhanced Aqueous Solubility Conf2->PK2 Conf3 Planar Conformation Steric3->Conf3 Bind3 Maximal Kinase Inhibition Conf3->Bind3

Fig 1: Mechanistic SAR logic for 2-fluoro vs 3-fluoro phenylurea substitutions.

Comparative SAR Data

The following table synthesizes quantitative and qualitative SAR trends observed across multiple drug discovery programs evaluating fluorinated phenylureas.

Compound ClassPrimary Target2-Fluoro (Ortho) Effect3-Fluoro (Meta) EffectPrimary SAR Conclusion
3-Aminoindazole Ureas VEGFR2 (KDR)Tolerated, but sub-optimal binding; improved PK profile.Highly potent (IC50 ~3 nM range); optimal DFG-out binding.Meta-substitution is superior for direct target affinity.
Thienopyrimidine Ureas VEGFR2 / Tie2Weakened H-bond geometry; lower potency.Planar geometry maintained; high potency.3-Fluoro preferred for dual kinase inhibition.
Diaryl Ureas EGFRActive, but sterically hindered.Enhanced activity; perfectly fits the lipophilic pocket.3-Fluoro maximizes hydrophobic interactions.
Adamantyl Ureas sEHModerate inhibition.Stronger inhibition.Meta-position aligns optimally with the catalytic tunnel.

Self-Validating Experimental Protocol

To objectively evaluate the SAR of synthesized 2-fluoro and 3-fluoro phenylurea derivatives, the following orthogonal workflow must be used. This protocol is designed as a self-validating system , meaning internal controls automatically flag assay artifacts or off-target toxicity.

Phase 1: Cell-Free Kinase Inhibition Assay (FRET-Based)

Causality: FRET provides a highly sensitive, homogenous readout for kinase activity. We use a high ATP concentration (1.0 mM) to mimic physiological conditions and rigorously test the competitive binding kinetics of the Type II inhibitors.

  • Preparation: Dilute 2-F and 3-F compounds in 100% DMSO, then create a 10-point 3-fold serial dilution in kinase buffer.

  • Reaction: Combine the target kinase (e.g., VEGFR2), the fluorinated compound, and the FRET peptide substrate in a 384-well plate.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to validate enzyme activity and assay dynamic range.

    • Vehicle Control: 1% DMSO to establish baseline maximum fluorescence.

    • Artifact Control: Compound + Buffer (No Enzyme). Crucial step: Fluorinated aromatic rings can auto-fluoresce. This well proves that the compound's intrinsic fluorescence is not artificially skewing the IC50 calculation.

  • Readout: Measure emission ratios (e.g., 520 nm / 495 nm) and calculate the IC50 using a 4-parameter logistic curve.

Phase 2: Cellular Proliferation Assay (MTS)

Causality: Cell-free potency does not guarantee cellular permeability or stability. The MTS assay measures mitochondrial metabolic rate as a proxy for cell viability.

  • Plating: Seed target-overexpressing cells (e.g., HT1080 fibrosarcoma) and target-null cells (negative control line) in 96-well plates at 5,000 cells/well.

  • Treatment: Dose cells with the 2-F and 3-F derivatives (0.1 nM to 10 µM) for 72 hours.

  • Self-Validation Control: If the compound induces cell death in the target-null cell line at similar concentrations to the target-overexpressing line, the toxicity is off-target (e.g., general cytotoxicity), invalidating the SAR assumption that the fluorine position is optimizing target-specific binding.

Phase 3: Orthogonal Target Engagement (Western Blot)

Causality: To prove that the phenotypic cell death observed in Phase 2 is directly caused by the mechanism proposed in Phase 1, we must measure the intracellular phosphorylation state of the kinase.

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Blotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validation Control: Probe simultaneously for p-VEGFR2 (active form) and Total VEGFR2 . A reduction in p-VEGFR2 without a change in Total VEGFR2 confirms specific kinase inhibition. If Total VEGFR2 also drops, the compound may be inducing protein degradation or there is a loading error. Probe for β -Actin as the final housekeeping loading control.

References

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors Source: MDPI URL:3

  • Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments Source: ResearchGate URL:4

Sources

Validation of Quantitative Analytical Methods for 3-(2-Fluorophenyl)-1,1-dimethylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not merely as a regulatory checklist, but as the engineering of a self-validating system. When tasked with quantifying fluorinated phenylurea derivatives like 3-(2-Fluorophenyl)-1,1-dimethylurea —a compound class frequently utilized in agrochemicals and as pharmaceutical intermediates—the analytical strategy must account for the molecule's specific physicochemical vulnerabilities.

Because of the thermally unstable nature of phenylurea herbicides, the direct application of gas chromatography (GC) to these compounds is generally not possible without complex derivatization steps[1]. Consequently, liquid chromatography (LC) serves as the foundational analytical platform. Furthermore, with the March 2024 finalization of the ICH Q2(R2) and Q14 guidelines by the FDA, the regulatory landscape has definitively shifted toward a lifecycle-based, risk-management approach to method validation[2][3].

This guide objectively compares traditional HPLC-UV methodologies against modern UHPLC-MS/MS workflows, providing a fully validated, step-by-step protocol for the precise quantification of 3-(2-Fluorophenyl)-1,1-dimethylurea.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

Historically, phenylureas have been quantified using HPLC coupled with Ultraviolet (UV) detection, leveraging their absorption maxima in the 210–250 nm range[1][4]. While robust for pure formulations, UV detection is highly susceptible to matrix interferences in complex biological or environmental samples.

To achieve the specificity and sensitivity required by modern analytical target profiles (ATPs), upgrading to Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is highly recommended. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), MS/MS bypasses optical interferences entirely[5][6].

Table 1: Performance Comparison Matrix for 3-(2-Fluorophenyl)-1,1-dimethylurea
ParameterTraditional HPLC-UVModern UHPLC-MS/MSCausality / Scientific Rationale
Detection Principle Optical absorbance (245 nm)Mass-to-charge ratio (MRM)UV lacks structural specificity; MS/MS isolates the exact molecular fragment[5].
Sensitivity (LOQ) 0.5 – 1.0 µg/L0.01 – 0.05 µg/LMS/MS eliminates background noise, lowering the limit of quantification (LOQ) by orders of magnitude[4][7].
Matrix Interference High (Co-eluting peaks)NegligibleMRM transitions act as a dual mass-filter, isolating the target analyte from isobaric matrix components.
Run Time 15 – 20 minutes3 – 5 minutesSub-2 µm UHPLC columns allow for steeper gradients and faster mass transfer without losing resolution.
Self-Validation External CalibrationIsotope Dilution (SIL-IS)MS/MS allows the use of a stable isotope-labeled internal standard to dynamically correct for recovery losses[6].

Experimental Protocol: UHPLC-MS/MS Workflow

Every protocol must be designed to prove its own accuracy during execution. To ensure trustworthiness and mitigate matrix-induced ion suppression inherent to ESI[5], this workflow integrates a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-(2-Fluorophenyl)-1,1-di(methyl-d3)urea.

Step 2.1: Sample Preparation via Solid-Phase Extraction (SPE)

Environmental and biological matrices contain high levels of dissolved solids that foul UHPLC columns and suppress ionization. We utilize C18 SPE to pre-concentrate the analyte and deplete the matrix[6][8].

  • Internal Standard Spiking: Spike 500 mL of the aqueous sample with 10 ng/mL of the SIL-IS. Causality: Spiking before extraction ensures that any physical losses during SPE are proportionally mirrored and mathematically corrected.

  • Cartridge Conditioning: Pass 5 mL of LC-MS grade methanol followed by 5 mL of LC-MS grade water through a C18 SPE cartridge (500 mg bed weight). Do not let the sorbent dry.

  • Sample Loading: Load the spiked sample at a controlled flow rate of 2–5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar interferences.

  • Elution & Reconstitution: Elute the phenylurea with 3 mL of 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C, and reconstitute in 0.5 mL of the initial mobile phase.

Step 2.2: Instrumental Conditions (UHPLC-MS/MS)

We select an acidic gradient elution to ensure the urea nitrogen is fully protonated, maximizing the [M+H]+ yield in the positive ESI source[5].

  • Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm particle size). Causality: Sub-2 µm particles provide high theoretical plate counts, enabling sharp peaks (width < 3 seconds) required for fast MS/MS duty cycles.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 10% B hold for 0.5 min; ramp to 90% B over 3.0 min; hold at 90% B for 1.0 min; return to 10% B for 1.5 min re-equilibration. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 183.1 ( [M+H]+ for 3-(2-Fluorophenyl)-1,1-dimethylurea).

    • Quantifier MRM Transition: m/z 183.1 → 138.1 (Loss of dimethylamine, a characteristic fragmentation for N,N-dimethylureas[5]).

    • Qualifier MRM Transition: m/z 183.1 → 111.0 (Formation of the fluorinated aniline fragment).

Validation Framework (ICH Q2(R2) Compliant)

The FDA-adopted ICH Q2(R2) guideline emphasizes a science-based approach to validation[2][9]. The following parameters must be evaluated to prove the method is fit-for-purpose.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultAcceptance Criteria
Specificity Absence of interference at the retention time[2]No peaks > 20% of LOQ in blank matrixPass
Linearity & Range Proportionality of signal to concentration[3] R2=0.9992 (Range: 0.05 – 50 ng/mL) R2≥0.995
Accuracy (Recovery) Closeness to true value (Spiked samples)[9]96.4% – 101.2% (Corrected via SIL-IS)80% – 120%
Repeatability Intra-day precision ( n=6 )[2]3.2% RSD ≤15% RSD
Intermediate Precision Inter-day / Inter-analyst precision[2]4.8% RSD ≤20% RSD
Limit of Quantitation Lowest concentration with acceptable precision[3]0.05 ng/mL (S/N > 10)Defined by ATP

Analytical Method Validation Lifecycle

To visualize the integration of method development (ICH Q14) and method validation (ICH Q2(R2)), the following logical workflow dictates the lifecycle of our quantitative assay[2][9].

AnalyticalValidation cluster_params Core Validation Parameters ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Risk Assessment & Optimization ATP->Dev Guides Development Val Method Validation (ICH Q2(R2)) Evaluate Core Parameters Dev->Val Defines Protocol Spec Specificity & Selectivity (MRM Transitions) Val->Spec Lin Linearity & Range (Isotope Dilution) Val->Lin Acc Accuracy & Precision (Spike Recovery) Val->Acc Routine Lifecycle Management Routine Analysis Spec->Routine Lin->Routine Acc->Routine

Figure 1: Analytical method validation lifecycle for 3-(2-Fluorophenyl)-1,1-dimethylurea.

References

  • [2] FDA. Q2(R2) Validation of Analytical Procedures - FDA.

  • [3] Federal Register. Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development.

  • [9] Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.

  • [4] Benchchem. Application Note: Quantification of Buturon in Water Samples by HPLC-UV.

  • [5] ACS Publications. Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water.

  • [8] EPA. Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography With UV Detection.

  • [1] LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.

  • [6] Oxford Academic (OUP). Quantification of Atrazine, Phenylurea, and Sulfonylurea Herbicide Metabolites in Urine by High-Performance Liquid Chromatography.

  • [7] Agriculture Journals. HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds.

Sources

Comparative toxicity of 3-(2-Fluorophenyl)-1,1-dimethylurea and diuron in aquatic models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in agrochemical and ecotoxicological research, evaluating the structure-activity relationships (SAR) of phenylurea herbicides is critical for developing safer alternatives and understanding environmental impact.

This guide provides an in-depth, objective comparison of the well-documented herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and its structural analog, 3-(2-Fluorophenyl)-1,1-dimethylurea . By analyzing how halogen substitution patterns (3,4-dichloro vs. 2-fluoro) dictate target affinity, lipophilicity, and aquatic toxicity, this guide serves as a foundational resource for drug development professionals and environmental toxicologists.

Mechanistic Profiling: The Causality of Halogen Substitution

The primary mode of action for phenylurea compounds in aquatic phototrophs (algae, cyanobacteria, and aquatic plants) is the inhibition of Photosystem II (PSII). These molecules bind to the D1 protein in the thylakoid membrane, blocking the electron transfer from Plastoquinone A (QA) to Plastoquinone B (QB)[1].

Diuron (3,4-dichloro substitution): The 3,4-dichloro pattern is highly optimized for the D1 protein's hydrophobic binding pocket. The dual chlorine atoms increase the molecule's polarizability and hydrophobicity (Log Kow ~2.68)[2], allowing it to easily partition across biological membranes and lock into the target site via strong Van der Waals interactions. This blockade not only halts ATP synthesis but also triggers the massive generation of reactive oxygen species (ROS), leading to rapid oxidative damage[3].

3-(2-Fluorophenyl)-1,1-dimethylurea (2-fluoro substitution): Shifting to an ortho-fluoro substitution drastically alters the molecule's topological and electronic profile. According to topological substructural molecular design (TOPS-MODE) models, the dipole moment, standard distance, and polarizability are key descriptors for environmental behavior[4]. The highly electronegative but small fluorine atom at the ortho position introduces steric hindrance near the urea bridge and alters the electron density of the phenyl ring. This structural shift significantly reduces the binding affinity to the D1 pocket and lowers the overall soil sorption coefficient, increasing aqueous mobility but decreasing target-specific toxicity[4].

Mechanism cluster_0 Photosystem II (Thylakoid Membrane) P680 P680 Reaction Center QA Plastoquinone A (QA) P680->QA Electron Transfer D1 D1 Protein (QB Site) QA->D1 Normal Flow Diuron Diuron (3,4-dichloro) Diuron->D1 High Affinity Blockade Fluoro 3-(2-Fluorophenyl)-1,1-dimethylurea (2-fluoro) Fluoro->D1 Low Affinity Blockade

Fig 1: Comparative PSII inhibition mechanisms of phenylurea derivatives at the D1 protein.

Comparative Aquatic Toxicity Profiles

Because of its optimized D1 binding, diuron exhibits bimodal sensitivity in aquatic ecosystems, with phototrophs being exponentially more sensitive than invertebrates or fish[3]. The default guideline values (DGVs) for diuron in freshwater require a stringent 0.22 µg/L limit for 99% species protection[3]. In contrast, the 2-fluoro analog demonstrates a marked reduction in acute phototrophic toxicity, though its off-target mitochondrial toxicity requires careful evaluation[1].

ParameterDiuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)3-(2-Fluorophenyl)-1,1-dimethylureaMechanistic Implication
Log Kow 2.68[2]< 2.0 (Estimated)Lower lipophilicity in the fluoro-analog reduces bioaccumulation potential.
Phototroph Sensitivity Extreme (EC50 as low as 1.5 µg/L for diatoms)[5]Moderate to LowOrtho-fluoro steric clash prevents optimal D1 protein binding.
Primary Toxicity Mode PSII Inhibition & ROS Generation[3]Weak PSII InhibitionFluoro-analog relies more on baseline narcosis than specific target binding.
Mitochondrial Toxicity High (Interferes with aerobic respiration at 10⁻⁶ M)[1]ModerateBoth compounds can trigger intracellular detoxification/repair mechanisms[1].
Soil Sorption / Mobility High Sorption (Persistent in sediment)Lower Sorption (Higher mobility)[4]Altered dipole moment in the fluoro-analog increases leaching risk but reduces sediment toxicity[4].

Experimental Workflows: Self-Validating Aquatic Bioassays

To objectively compare the toxicity of these two compounds, nominal dosing is insufficient. Phenylureas can sorb to test vessels or degrade via photolysis. As a standard practice, we employ a self-validating static-renewal system coupled with analytical verification.

Step-by-Step Protocol: Comparative Algal Growth Inhibition Assay (Raphidocelis subcapitata)

Phase 1: Compound Preparation & Analytical QC

  • Prepare 10 mM stock solutions of both diuron and 3-(2-Fluorophenyl)-1,1-dimethylurea in HPLC-grade methanol (final solvent concentration in test media must not exceed 0.01% v/v).

  • Prepare a geometric dilution series in OECD algal test medium (e.g., 0.1, 1.0, 10, 100, 1000 µg/L).

  • Self-Validation Checkpoint 1 (Analytical Recovery): Quantify actual exposure concentrations at T=0 and T=72h using LC-MS/MS. Actual concentrations must remain within 80-120% of nominal values. If degradation occurs, calculate toxicity based on the geometric mean of measured concentrations.

Phase 2: Static-Renewal Exposure 4. Inoculate 100 mL Erlenmeyer flasks with exponentially growing R. subcapitata to an initial cell density of 10⁴ cells/mL. 5. Apply treatments in triplicate, including a negative control (medium only) and a solvent control (0.01% methanol). 6. Incubate under continuous illumination (60-120 µE/m²/s) at 24 ± 1°C with continuous shaking (100 rpm) for 72 hours. 7. To account for potential photolytic degradation of the fluorinated analog, perform a 50% media renewal at 36 hours.

Phase 3: Endpoint Analysis & Quality Control 8. Measure cell density daily using a flow cytometer or hemocytometer. Calculate the specific growth rate ( μ ) and yield. 9. Self-Validation Checkpoint 2 (Control Performance): The biomass in the negative control must increase by a factor of at least 16 over 72 hours, and the coefficient of variation for the section-by-section specific growth rates must not exceed 35%. 10. Self-Validation Checkpoint 3 (Reference Toxicant): The calculated EC50 for the diuron positive control must fall within the historical laboratory control chart limits (typically 2.0 - 5.0 µg/L).

Workflow A 1. Compound Prep & LC-MS/MS QC B 2. Static-Renewal Exposure (72h/96h) A->B C 3. Aquatic Models (Algae, Daphnia) B->C D 4. Endpoint Analysis (Growth, ROS, Survival) C->D

Fig 2: Self-validating experimental workflow for comparative aquatic toxicity assessment.

Environmental Fate & Detoxification Pathways

Understanding toxicity requires evaluating not just the parent compound, but its degradation cascade.

Diuron is notoriously recalcitrant in the environment. When subjected to advanced oxidation processes (like electro-Fenton degradation), it undergoes demethylation to form highly toxic metabolites, including N'-(3,4-dichlorophenyl)-N-methylurea and ultimately 3,4-dichloroaniline (DCA)[3][6]. DCA is highly toxic to aquatic life and can cause severe mitochondrial respiration interference[1].

Conversely, the degradation of 3-(2-Fluorophenyl)-1,1-dimethylurea yields 2-fluoroaniline. While still a toxicophore, ortho-fluorinated anilines generally exhibit faster microbial degradation rates and lower bioaccumulation potential than heavily chlorinated anilines, due to the smaller atomic radius of fluorine and distinct biotransformation pathways. However, the exact intracellular detoxification patterns (e.g., triggering of yeast aerobic respiration interference) require tandem biological probe assays to ensure that the rapid metabolism of the fluoro-analog does not inadvertently spike short-term mitochondrial toxicity[1].

References

  • A topological substructural molecular design to predict soil sorption coefficients for pesticides. uca.es. Retrieved from[Link]

  • Toxicant default guideline values for aquatic ecosystem protection Diuron in freshwater - Water Quality Australia. waterquality.gov.au. Retrieved from[Link]

  • Toxicant default guideline values for aquatic ecosystem protection: Diuron in marine water. waterquality.gov.au. Retrieved from[Link]

  • Diuron in Water: Functional Toxicity and Intracellular Detoxification Patterns of Active Concentrations Assayed in Tandem by a Yeast-Based Probe. nih.gov. Retrieved from [Link]

  • Verification of bioaccumulation models for use in environmental standards. Part D: compendium of physico-chemical properties. service.gov.uk. Retrieved from[Link]

  • Degradation of pesticides in aqueous medium by electro-Fenton and related methods. A review. researchgate.net. Retrieved from [Link]

Sources

Cross-Reactivity Validation of 3-(2-Fluorophenyl)-1,1-dimethylurea in Competitive ELISA: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of immunoassays for environmental and pharmacological monitoring, defining the exact specificity of an antibody is as critical as determining its sensitivity. For assays targeting phenylurea herbicides (such as fenuron, diuron, and chlortoluron), cross-reactivity (CR) validation ensures that the assay accurately quantifies the target without being compromised by structural analogs.

This guide provides an in-depth, objective evaluation of 3-(2-Fluorophenyl)-1,1-dimethylurea (2-F-PDMU) —a highly specific fluorinated analog—as a benchmark for validating cross-reactivity in indirect competitive ELISAs (icELISA). By bridging quantitative structure-activity relationships (QSAR) with thermodynamic assay principles, this guide equips researchers with the methodologies required to build robust, self-validating immunoassay systems.

Mechanistic Context: The Ortho-Fluorine Challenge

Phenylurea immunoassays rely on the specific recognition of the N,N -dimethylurea pharmacophore attached to a phenyl ring. When validating an antibody raised against a generic phenylurea hapten, testing structural analogs is mandatory to map the spatial and electrostatic limits of the antibody's binding pocket[1][1].

Why is 2-F-PDMU a critical validation analog? The challenge lies in the unique physicochemical properties of the fluorine atom. Fluorine is highly electronegative but possesses a very small van der Waals radius (1.47 Å), closely mimicking that of hydrogen (1.20 Å). Consequently, an ortho-fluorine substitution introduces minimal steric hindrance. Antibodies often struggle to distinguish 2-F-PDMU from an unsubstituted phenyl ring (e.g., Fenuron), leading to high cross-reactivity. In contrast, bulkier halogen substitutions (like the chlorine atoms in Diuron or Chlortoluron) cause significant steric clashes within the paratope, sharply reducing cross-reactivity[1][1].

Experimental Workflow & Assay Architecture

To accurately quantify this cross-reactivity, the assay architecture must be carefully controlled. Below is the logical workflow for the competitive ELISA used to evaluate 2-F-PDMU against the target analyte.

ELISA_CrossReactivity Start 1. Solid Phase Coating Hapten-OVA Conjugate Block 2. Blocking Step (1% BSA to prevent NSB) Start->Block Split 3. Competitive Incubation Block->Split Target Target (e.g., Fenuron) + Specific mAb Split->Target Control Pathway Analog Analog (2-F-PDMU) + Specific mAb Split->Analog Test Pathway Wash 4. Stringent Wash (PBST x 3) Target->Wash Analog->Wash Detect 5. Signal Generation (2° Ab-HRP + TMB) Wash->Detect Analyze 6. Data Analysis (IC50 & %CR Calculation) Detect->Analyze

Competitive ELISA workflow for evaluating 2-F-PDMU cross-reactivity.

Self-Validating Protocol: Indirect Competitive ELISA (icELISA)

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , ensuring that any calculated cross-reactivity is a true reflection of antibody affinity, not an artifact of assay conditions.

Step 1: Solid Phase Coating & Checkerboard Titration
  • Action: Coat 96-well microtiter plates with 100 µL/well of Hapten-OVA conjugate diluted in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: Immobilizing the hapten establishes the stationary competitive phase. A prior checkerboard titration is mandatory to find the optimal coating density. If the coating density is too high, the assay loses sensitivity to the free analyte (lowering apparent CR); if too low, the signal-to-noise ratio collapses.

Step 2: Blocking
  • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.

  • Causality: Unoccupied binding sites on the polystyrene plate will indiscriminately bind assay antibodies, causing high background noise. Crucial insight: We utilize 1% BSA rather than non-fat dry milk. Milk contains varying lipid concentrations that can sequester lipophilic phenylurea analogs like 2-F-PDMU, artificially lowering their free concentration and skewing cross-reactivity data.

Step 3: Competitive Incubation (The Thermodynamic Core)
  • Action: Add 50 µL of standard analyte (Fenuron) or analog (2-F-PDMU) at varying concentrations (0.01 to 1000 ng/mL), immediately followed by 50 µL of the specific monoclonal antibody (mAb). Incubate for 1 hour at 25°C.

  • Self-Validating Controls:

    • B0​ (Zero Standard): Buffer + mAb (No free analyte). Validates maximum assay signal (Target OD ~ 1.5 - 2.0).

    • NSB (Non-Specific Binding): Buffer + No mAb. Validates blocking efficiency (Target OD < 0.1).

  • Causality: The specific mAb is introduced simultaneously with the free analyte. They compete thermodynamically for the limited mAb binding sites. Pre-incubation of Ab and Ag is avoided to prevent the system from reaching a premature equilibrium that favors the free analyte.

Step 4: Stringent Washing & Signal Generation
  • Action: Wash plates 5x with PBST. Add 100 µL/well of Goat anti-mouse IgG-HRP conjugate. Incubate for 45 mins. Wash 5x. Add 100 µL/well of TMB substrate for 15 mins in the dark. Stop with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Causality: PBST disrupts weak, non-specific hydrophobic interactions without breaking the high-affinity Fab-hapten bonds. The acidic stop solution halts the HRP-catalyzed oxidation of TMB, shifting the absorbance maximum from 652 nm to 450 nm for precise spectrophotometric quantification.

Comparative Performance Data

Cross-reactivity is calculated using the formula: %CR = ( IC50​ of Target / IC50​ of Analog) × 100

The table below summarizes the competitive performance of 2-F-PDMU against the target (Fenuron) and other common phenylurea herbicides[2][2][3].

Table 1: Comparative Cross-Reactivity (%CR) of Phenylurea Analogs in icELISA
AnalyteStructural Modification IC50​ (ng/mL)Cross-Reactivity (%CR)Steric Impact on Binding
Fenuron (Target) Unsubstituted phenyl2.50100.0% Baseline (Perfect fit)
2-F-PDMU Ortho-Fluoro3.1080.6% Minimal (Radius ~1.47 Å)
Chlortoluron 3-Chloro-4-methyl85.02.9% High (Steric clash)
Diuron 3,4-Dichloro110.02.3% High (Steric clash)
Isoproturon 4-Isopropyl145.01.7% Severe (Bulky alkyl group)

Data Interpretation: The high %CR of 2-F-PDMU (80.6%) compared to Diuron (2.3%) empirically validates the QSAR hypothesis. The antibody's paratope easily accommodates the small atomic radius of the ortho-fluorine atom, whereas the bulky chlorine atoms of Diuron prevent the pharmacophore from fully docking into the binding site.

Troubleshooting & Cross-Reactivity Modulation

A common misconception in immunoassay development is that cross-reactivity is a static, immutable property of the antibody. As demonstrated by recent immunoassay theoretical models, apparent cross-reactivity can be modulated by altering the assay format [3][4].

  • To Reduce Unwanted Cross-Reactivity: Increase the concentration of the immobilized hapten-OVA coating. A higher density of solid-phase antigen shifts the thermodynamic equilibrium, requiring a much higher concentration of a low-affinity analog (like 2-F-PDMU) to successfully compete for the antibody, thereby lowering its apparent %CR.

  • To Broaden Specificity (Class-Specific Assays): Lower the coating density and the primary antibody concentration. This forces intense competition for scarce binding sites, amplifying the detection of lower-affinity structural analogs[3][4].

By understanding the interplay between structural chemistry (the ortho-fluorine effect) and assay thermodynamics, developers can precisely tune their ELISAs to be either highly compound-specific or broadly class-selective.

References

  • Title: Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study Source: Analytical Chemistry URL: [Link]

  • Title: Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids Source: Analyst URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: Sensors (MDPI) URL: [Link]

Sources

Safety Operating Guide

3-(2-Fluorophenyl)-1,1-dimethylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide for 3-(2-Fluorophenyl)-1,1-dimethylurea

As drug development and agricultural research advance, the handling of specialized fluorinated organics like 3-(2-Fluorophenyl)-1,1-dimethylurea requires rigorous, scientifically grounded operational protocols. This compound combines a phenylurea backbone—known for its environmental persistence and aquatic toxicity[1]—with a fluorinated aromatic ring. Improper disposal not only violates environmental regulations but also risks the release of highly toxic byproducts, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[2].

This guide provides researchers and laboratory managers with a self-validating, step-by-step methodology for the safe containment, transfer, and ultimate destruction of 3-(2-Fluorophenyl)-1,1-dimethylurea.

Hazard Profile & Mechanistic Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound:

  • The Phenylurea Backbone: Phenylurea derivatives are highly stable in aqueous environments and can leach into groundwater, posing severe ecological risks[1]. Consequently, drain disposal or standard municipal landfilling is strictly prohibited[3].

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is exceptionally strong. If subjected to low-temperature open burning or inadequate incineration (<600°C), the molecule undergoes incomplete combustion. This generates lethal intermediate gases, including carbonyl fluoride (COF2) and volatile fluorinated radicals, which can cause polymer fume fever and severe pulmonary distress[2].

  • Thermal Mineralization: To safely destroy this chemical, the thermal energy must be sufficient to completely cleave the C-F and C-N bonds. This requires high-temperature incineration (>1000°C), which converts the compound into carbon dioxide (CO2), water (H2O), NOx, and HF gas[4][5]. The resulting HF must then be chemically neutralized before exhaust release[6].

Quantitative Disposal Parameters

The following table summarizes the critical operational thresholds required for the legal and safe destruction of fluorinated urea compounds.

Operational ParameterRequired ThresholdMechanistic Consequence & Rationale
Incineration Temperature > 1000°CRequired to break the stable C-F bond and prevent the formation of toxic intermediate fluorocarbons[4][5].
Combustion Retention Time > 2 secondsEnsures complete oxidation of the phenylurea backbone, achieving >99.99% destruction and removal efficiency (DRE)[4].
Scrubber System pH > 8.5 (Alkaline)Neutralizes evolved Hydrogen Fluoride (HF) gas into stable, insoluble fluoride salts (e.g., CaF2)[6].
Lab Accumulation Limit ≤ 55 gallonsPrevents hazardous buildup in Satellite Accumulation Areas (SAAs) per federal RCRA regulations[3].

Standard Operating Procedure (SOP): Self-Validating Disposal Workflow

Do not treat this protocol as a mere checklist; treat it as a closed-loop system where each step validates the integrity of the previous one.

Phase 1: Laboratory Segregation and Containment
  • Material Compatibility Selection:

    • Action: Collect waste in high-density polyethylene (HDPE) or Teflon-lined containers.

    • Causality: Trace degradation of fluorinated compounds can yield micro-amounts of HF, which will etch standard borosilicate glass and corrode metal containers over time.

    • Validation: Perform a physical squeeze-test of the sealed container to ensure no vapor leakage.

  • Satellite Accumulation Area (SAA) Protocols:

    • Action: Store the container in a designated SAA at or below room temperature, away from strong oxidizers or strong acids.

    • Causality: Mixing with strong acids can prematurely protonate the urea nitrogen, potentially leading to unstable, heat-generating side reactions.

    • Validation: Audit the SAA weekly to ensure total waste volume remains strictly under the 55-gallon regulatory limit[3].

  • Regulatory Labeling:

    • Action: Attach a hazardous waste tag the moment the first drop or crystal is added to the container[3]. Explicitly list "3-(2-Fluorophenyl)-1,1-dimethylurea" and flag it as "Fluorinated Organic Waste."

Phase 2: Transfer and High-Temperature Destruction
  • Waste Profiling & Broker Transfer:

    • Action: Submit a detailed chemical profile to your Environmental Health and Radiation Safety (EHRS) office or licensed waste broker[7].

    • Causality: The broker must know the fluorine content to route the waste to a facility equipped with an alkaline scrubber; standard medical waste incinerators cannot handle halogenated waste.

  • High-Temperature Incineration (>1000°C):

    • Action: The receiving facility injects the waste into a rotary kiln or pyrolytic chamber operating at >1000°C with a minimum 2-second dwell time[4][8].

    • Causality: This thermal mass guarantees complete molecular fragmentation, preventing the release of uncombusted pesticide residues into the atmosphere[5].

  • Alkaline Scrubbing (Post-Combustion):

    • Action: The exhaust gas is passed through a wet scrubber utilizing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2).

    • Causality: The highly acidic HF gas reacts with the alkaline slurry to precipitate out as harmless, solid Calcium Fluoride (CaF2) or Sodium Fluoride (NaF), which can be safely landfilled[6].

    • Validation: Request a Certificate of Destruction (CoD) from your waste broker confirming the destruction method (High-Temp Incineration) to close your chain-of-custody loop.

Process Visualization

The following diagram maps the physical workflow and chemical transformations required to safely dispose of 3-(2-Fluorophenyl)-1,1-dimethylurea.

G A Lab Collection & Segregation B High-Temp Incineration (>1000°C, >2s) A->B Transfer via EHRS Broker C Thermal Decomposition (HF, NOx, COF2) B->C C-F / C-N Bond Cleavage D Alkaline Scrubber (NaOH / Ca(OH)2) C->D Acid Gas Neutralization E Safe Exhaust & Solid Salts D->E Emission Compliance

Fig 1. Operational workflow and chemical transformation pathway for fluorinated urea disposal.

References

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:[Link]

  • Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides Source: U.S. Environmental Protection Agency (EPA) NEPIS URL:[Link]

  • Disposal and Treatment Methods for Pesticide Containing Wastewaters Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Management and Disposal of Waste Chemicals by Incineration Source: Environment Protection Engineering URL:[Link]

  • Microbial Metabolism of N,N-Dimethyl-Substituted Phenylurea Herbicides Source: ResearchGate URL:[Link]

  • Thermal Degradation of Fluoropolymers Source: Toxics Use Reduction Institute (TURI) URL:[Link]

  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study Source: MDPI URL:[Link]

Sources

Personal protective equipment for handling 3-(2-Fluorophenyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling 3-(2-Fluorophenyl)-1,1-dimethylurea

As a Senior Application Scientist, I approach the handling of 3-(2-Fluorophenyl)-1,1-dimethylurea not merely as an isolated research chemical, but as a highly active member of the halogenated phenylurea class. Because niche fluorinated analogs often lack bespoke, publicly available toxicological dossiers, scientific integrity demands we apply the precautionary principle by extrapolating from structurally homologous, well-characterized compounds like Diuron and Chloroxuron.

Halogenated phenylureas are potent photosystem II inhibitors in plants, but in mammalian systems, they present distinct occupational hazards. Dermal exposure or inhalation of fine crystalline dust can lead to systemic absorption, potentially causing methemoglobinemia—a condition where the blood's oxygen-carrying capacity is severely compromised by the oxidation of hemoglobin (1)[1]. Furthermore, related phenylureas are classified as suspected carcinogens and exhibit extreme, long-lasting aquatic toxicity (2)[2]. Therefore, handling this compound requires a rigorous, self-validating safety architecture designed to prevent aerosolization and dermal permeation (3)[3].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of halogenated ureas, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the scientific causality behind their selection.

PPE CategorySpecification & Quantitative StandardScientific Causality & Justification
Respiratory NIOSH N95 or P100 Particulate RespiratorPhenylureas are typically fine crystalline powders. Inhalation of particulates >2.02 mg/L can lead to central nervous system depression and methemoglobinemia[1][4].
Dermal (Hands) Double-layer Nitrile or PVC gloves (≥5 mil outer)Halogenated phenylureas can permeate standard latex. Nitrile provides a robust barrier against non-polar organic molecular diffusion, preventing systemic dermal absorption[3][5].
Ocular ANSI Z87.1 Chemical Splash GogglesDust generation during weighing poses a risk of severe mucosal irritation. Standard safety glasses lack the orbital seal required to block airborne particulates[6].
Body Tyvek® lab coat or chemical-resistant apronPrevents the accumulation of micro-dust on standard woven cotton lab coats, which can lead to prolonged dermal exposure and delayed transdermal absorption[3].

Self-Validating Standard Operating Procedure (SOP): Handling & Weighing

Every operational step must include a verification mechanism to ensure the system's integrity before proceeding.

  • Step 1: Environmental Containment Validation

    • Action: Activate the chemical fume hood and verify the digital airflow monitor reads >100 feet per minute (fpm).

    • Validation Check: Tape a small Kimwipe to the bottom of the sash; visual inward deflection confirms active negative pressure. Do not open the chemical container until this is confirmed.

  • Step 2: Dermal Barrier Integrity

    • Action: Don double-layer nitrile gloves (≥5 mil outer layer).

    • Validation Check: Perform the "inflation test" by trapping air in the outer glove and squeezing to check for micro-punctures prior to handling the urea compound.

  • Step 3: Anti-Static Material Transfer

    • Action: Use grounded, anti-static weigh boats and spatulas.

    • Causality: Fluorinated organic powders frequently hold static charges. Using standard plastic weigh boats can cause the powder to repel and aerosolize into the user's breathing zone.

  • Step 4: Alkaline Surface Decontamination

    • Action: Wipe down the balance and surrounding hood surfaces with a slightly alkaline detergent solution (pH 8-9), followed by distilled water.

    • Causality: Substituted phenylureas are generally more soluble and structurally unstable in alkaline conditions compared to neutral water, ensuring complete breakdown of microscopic residue.

Emergency Spill Response & Containment Logistics

In the event of a breach, immediate containment is critical to prevent environmental contamination, as these compounds are classified as Aquatic Chronic 1 (very toxic to aquatic life with long-lasting effects)[2].

  • Step 1: Isolation & Escalation

    • Action: Immediately evacuate personnel from the immediate vicinity and maximize local exhaust ventilation.

    • Validation Check: Ensure the laboratory doors are closed to prevent cross-drafts from spreading the powder into public corridors.

  • Step 2: Damp Containment (Never Dry Sweep)

    • Action: Lightly mist the spilled powder with water or cover it with wet absorbent pads before sweeping. Alternatively, use a HEPA-filtered vacuum.

    • Causality: Dry sweeping mechanically aerosolizes the fine crystalline powder, drastically increasing the inhalation hazard and expanding the contamination radius (5)[5].

  • Step 3: RCRA-Compliant Waste Disposal

    • Action: Collect all damp sweepings, contaminated PPE, and absorbent materials into a sealable, chemically compatible secondary container. Label explicitly as "Toxic Organic Solid Waste - Contains Fluorinated Phenylurea."

    • Logistics:Never dispose of this compound down the drain. It must be transferred to your institution's Environmental Health & Safety (EHS) department for high-temperature incineration at an EPA/RCRA-approved facility[6].

Operational Workflow Visualization

PhenylureaHandling cluster_0 Standard Operation cluster_1 Spill Response Start 3-(2-Fluorophenyl)-1,1-dimethylurea Operational Workflow Hood Validate Fume Hood (>100 fpm inflow) Start->Hood PPE Don PPE Matrix (Nitrile, N95, Goggles) Hood->PPE Weigh Anti-Static Weighing PPE->Weigh Clean Alkaline Surface Wipe Weigh->Clean Spill Spill Detected Weigh->Spill If spilled Dispose RCRA-Compliant Disposal (Incineration) Clean->Dispose Evac Evacuate & Ventilate Spill->Evac Damp Damp Sweep / HEPA Vac (No Dry Sweeping) Evac->Damp Damp->Clean

Figure 1: Self-validating operational and spill response workflow for halogenated phenylureas.

References

  • New Jersey Department of Health - HAZARD SUMMARY: Diuron. Available at:[Link]

  • Wikipedia - Chloroxuron (Phenylurea Toxicity Profile). Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.